Technical Documentation Center

2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol
  • CAS: 1742-29-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol (CAS No. 1742-29-6). This document is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering a detailed examination of the compound's chemical and physical characteristics. The guide synthesizes available experimental data with predictive models to offer a holistic understanding of the molecule's behavior. Key sections include a thorough analysis of its structural and physical properties, spectroscopic data with interpretations, and detailed, replicable experimental protocols for its synthesis and characterization. All data is presented with clear citations to authoritative sources to ensure scientific integrity and to facilitate further investigation.

Introduction

2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol is a substituted pyrimidine derivative that incorporates both a heterocyclic aromatic system and a flexible amino alcohol side chain. The pyrimidine core is a well-established pharmacophore found in a multitude of biologically active compounds, including approved therapeutics. The presence of the dimethylpyrimidine moiety suggests potential for interactions with various biological targets, while the amino-ethanol side chain can influence solubility, hydrogen bonding capacity, and metabolic stability. A thorough understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent, as these properties directly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

This guide is structured to provide a logical and in-depth exploration of this compound, moving from its fundamental chemical identity to its detailed spectral and physical characteristics, and concluding with practical experimental methodologies.

Chemical and Physical Properties

A compound's efficacy and developability are intrinsically linked to its physical and chemical properties. This section details the known and predicted attributes of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol.

General and Physical Properties

The following table summarizes the key identifying and physical properties of the compound. It is noteworthy that while some experimental data is available, other parameters are derived from predictive models, a distinction that is clearly indicated.

PropertyValueSource(s)
IUPAC Name 2-[(4,6-dimethylpyrimidin-2-yl)amino]ethan-1-ol---
CAS Number 1742-29-6[1]
Molecular Formula C₈H₁₃N₃O[1]
Molecular Weight 167.21 g/mol [1]
Appearance Residual liquid[2]
Boiling Point 70-71 °C at 20 mmHg[2]
345.3 ± 44.0 °C (Predicted)[1]
Melting Point Not experimentally determined---
Density 1.178 ± 0.06 g/cm³ (Predicted)[1]
pKa 14.59 ± 0.10 (Predicted, acidic)[1]

Expert Insight: The experimentally determined boiling point at reduced pressure suggests that the compound is a relatively high-boiling liquid under atmospheric conditions, which aligns with the predicted value. The absence of an experimental melting point could indicate that the compound is difficult to crystallize or exists as an oil at room temperature. The predicted pKa of the hydroxyl group suggests it is a very weak acid, typical for an alcohol. The basicity of the pyrimidine and amino nitrogens would be a more critical parameter for physiological applications and would require experimental determination.

Solubility Profile
  • Water: The presence of the hydroxyl and amino groups, capable of hydrogen bonding, suggests that the compound will exhibit some solubility in water.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the ability to form hydrogen bonds with the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated due to the polar nature of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected due to the polar functional groups.

A systematic solubility study would be a crucial next step in the characterization of this compound.

Spectroscopic and Structural Characterization

Spectroscopic analysis is fundamental to confirming the chemical structure and purity of a synthesized compound. This section provides the available spectroscopic data for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol and outlines the expected features for unreported spectra.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Experimental Data:

Wavenumber (cm⁻¹)AssignmentSource
3440-3200O-H and N-H stretching[2]
1480-CH₂-CH₂- bending[2]
1360-CH₃ bending[2]
1310C-H bending and C-N stretching (tertiary amine)[2]

Interpretation: The broad band in the 3440-3200 cm⁻¹ region is characteristic of the overlapping stretching vibrations of the hydroxyl (O-H) and secondary amine (N-H) groups, indicating the presence of hydrogen bonding. The bands at 1480 cm⁻¹ and 1360 cm⁻¹ are consistent with the aliphatic C-H bending vibrations of the ethyl and methyl groups, respectively. The peak at 1310 cm⁻¹ likely corresponds to a combination of C-H bending and the C-N stretching of the tertiary amine within the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.

¹H NMR (Proton NMR) Spectrum:

Experimental Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSource
8.4m1HPyrimidine-H[2]
5.8-6.2s1HN-H[2]
3.5-3.6m4H-CH₂-CH₂-[2]
2.7-2.8s6H2 x -CH₃[2]

Interpretation: The singlet at δ 2.7-2.8 ppm integrating to six protons is characteristic of the two equivalent methyl groups on the pyrimidine ring. The multiplet at δ 3.5-3.6 ppm corresponds to the four protons of the two methylene groups in the ethanolamine side chain. The broad singlet at δ 5.8-6.2 ppm is assigned to the secondary amine proton. The multiplet at δ 8.4 ppm is attributed to the lone proton on the pyrimidine ring.

¹³C NMR (Carbon-13 NMR) Spectrum:

Experimental data for the ¹³C NMR spectrum is not available in the reviewed literature.

Predicted Chemical Shifts: Based on the structure and data from similar compounds, the following approximate chemical shifts are expected:

  • Pyrimidine C4 & C6: ~165-170 ppm

  • Pyrimidine C2: ~160-165 ppm

  • Pyrimidine C5: ~100-110 ppm

  • -CH₂-N: ~40-50 ppm

  • -CH₂-O: ~60-65 ppm

  • -CH₃: ~20-25 ppm

Mass Spectrometry (MS)

Experimental mass spectrometry data is not available in the reviewed literature.

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z = 167. Subsequent fragmentation would likely involve the loss of the ethanol side chain or cleavage of the C-C bond within the side chain. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.

Synthesis and Experimental Protocols

The ability to reliably synthesize and characterize a compound is fundamental to its study. This section details a literature-reported synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol and provides general protocols for its analytical characterization.

Synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

The synthesis of the title compound has been reported via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol reactant1 4-Chloro-2,6-dimethylpyrimidine reagents n-Butanol, Reflux (140 °C) reactant1->reagents reactant2 Ethanolamine reactant2->reagents product 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol reagents->product

A proposed reaction scheme for the synthesis.

Step-by-Step Protocol (adapted from Sinha & Kumar, 2010): [2]

  • To a round-bottom flask, add 4-chloro-2,6-dimethylpyrimidine (1.41 g, 0.01 mol) and freshly distilled ethanolamine (1.83 g, 0.03 mol) in n-butanol.

  • Reflux the mixture for 24 hours in an oil bath maintained at 140 °C.

  • Filter the reaction mixture while hot.

  • Remove the solvent from the filtrate under reduced pressure.

  • Distill the residual liquid at 70-71 °C under 20 mmHg pressure to obtain the pure product.

Expert Insight: The use of an excess of ethanolamine helps to drive the reaction to completion and also acts as a base to neutralize the HCl formed during the reaction. The choice of a high-boiling solvent like n-butanol allows for the necessary reaction temperature to be reached.

Analytical Characterization Protocols

The following are general protocols for the analytical techniques that should be employed to characterize 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by a UV scan of the compound (likely around 260-280 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection of a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Oven Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C).

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments to unambiguously assign all proton and carbon signals.

Logical Relationships and Workflows

To effectively work with 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol, a logical workflow from synthesis to full characterization is essential.

Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification & Purity cluster_structure Structural Elucidation cluster_properties Physicochemical Properties synthesis Synthesis via Nucleophilic Substitution distillation Vacuum Distillation synthesis->distillation hplc HPLC Purity Check distillation->hplc melting_point Melting Point/Boiling Point distillation->melting_point nmr NMR (1H, 13C, 2D) hplc->nmr ms Mass Spectrometry (HRMS) hplc->ms ir IR Spectroscopy hplc->ir solubility Solubility Studies nmr->solubility pka pKa Determination nmr->pka

A logical workflow for the synthesis and characterization.

Conclusion

This technical guide has consolidated the available experimental and predicted physicochemical data for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol. The compound can be synthesized via a straightforward nucleophilic substitution reaction, and its identity can be confirmed using standard spectroscopic techniques. While some fundamental properties have been experimentally determined, further studies are required to establish a complete physicochemical profile, including a comprehensive solubility analysis, experimental pKa determination, and high-resolution mass spectrometry. The information presented herein provides a solid foundation for researchers and drug development professionals to advance the study and potential application of this promising pyrimidine derivative.

References

  • Sinha, G. K., & Kumar, N. (2010). Synthesis of some nitrogen mustards. Oriental Journal of Chemistry, 26(2), 643-648. [Link]

  • Chegg. (2021, December 30). What is the reaction mechanism for the formation of 2-amino-4,6-dimethylpyrimidine with explanation? And show the intermolecular and intramolecular steps. [Link]

Sources

Exploratory

molecular structure and weight of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

An In-depth Technical Guide to 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol This guide provides a comprehensive technical overview of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol, a substituted pyrimidine derivative of i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

This guide provides a comprehensive technical overview of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol, a substituted pyrimidine derivative of interest to researchers in medicinal chemistry and drug development. The document details its molecular structure, physicochemical properties, a robust synthetic pathway, and state-of-the-art analytical characterization methods.

Core Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

  • CAS Number: 1742-29-6[1]

  • Molecular Formula: C₈H₁₃N₃O[1]

  • Synonyms: N-(4,6-Dimethylpyrimidin-2-yl)ethanolamine

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are critical for understanding its behavior in experimental settings, including solubility, reactivity, and purification.

PropertyValueSource
Molecular Weight 167.21 g/mol [1]
Appearance Solid (Predicted)[1]
Boiling Point 345.3 ± 44.0 °C (Predicted)[1]
Density 1.178 ± 0.06 g/cm³ (Predicted)[1]
pKa (Acid Dissociation Constant) 14.59 ± 0.10 (Predicted, for the hydroxyl proton)[1]
Molecular Structure

The molecular architecture consists of a central 4,6-dimethylpyrimidine ring, which is a key pharmacophore in many biologically active molecules. This ring is substituted at the C2 position with an aminoethanol side chain.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification reactant1 2-Chloro-4,6-dimethylpyrimidine mix Combine reactants in n-Butanol reactant1->mix reactant2 2-Aminoethanol reactant2->mix base Triethylamine (Base) base->mix solvent n-Butanol (Solvent) solvent->mix reflux Reflux at 140°C for 24h mix->reflux workup Filter hot, remove solvent under reduced pressure reflux->workup product Crude Product (Liquid) workup->product purify Distill under vacuum (70-71°C at 20 mmHg) product->purify final_product Pure 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol purify->final_product

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4,6-dimethylpyrimidine (1.0 eq), 2-aminoethanol (2.0 eq), and triethylamine (2.2 eq) in a suitable high-boiling solvent such as n-butanol. The use of excess ethanolamine drives the reaction to completion, while triethylamine acts as an acid scavenger.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 140°C for n-butanol) and maintain for 24 hours. [2]The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After completion, filter the hot reaction mixture to remove the triethylamine hydrochloride salt formed. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting residual liquid, the crude product, is then purified by vacuum distillation (e.g., at 70-71°C under 20 mmHg pressure) to yield the pure 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol. [2]

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized compound, a suite of standard analytical techniques should be employed. The expected results are detailed below.

TechniqueExpected Observations
¹H NMR Signals corresponding to methyl, methylene, methine, NH, and OH protons with appropriate chemical shifts and splitting patterns.
¹³C NMR Resonances for all eight unique carbon atoms in the molecule, including aromatic and aliphatic carbons.
FT-IR Characteristic absorption bands for O-H, N-H, C-H (sp³ and aromatic), and C=N/C=C bonds.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z = 167, along with predictable fragmentation patterns.
HPLC A single major peak indicating high purity, with retention time dependent on the column and mobile phase used.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR (400 MHz, CDCl₃, δ in ppm):

    • ~6.3-6.5 (s, 1H): Aromatic proton on the pyrimidine ring (C5-H).

    • ~5.5-6.0 (br s, 1H): Amine proton (N-H), which may exchange with D₂O.

    • ~3.7-3.9 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

    • ~3.5-3.7 (q, 2H): Methylene protons adjacent to the amine group (-NH-CH₂-).

    • ~2.8-3.2 (br s, 1H): Hydroxyl proton (-OH), which will exchange with D₂O.

    • ~2.3-2.4 (s, 6H): Protons of the two equivalent methyl groups on the pyrimidine ring (C4-CH₃, C6-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃, δ in ppm):

    • ~167 ppm: C4 and C6 carbons of the pyrimidine ring.

    • ~162 ppm: C2 carbon of the pyrimidine ring, attached to the amino group.

    • ~108 ppm: C5 carbon of the pyrimidine ring.

    • ~61 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).

    • ~44 ppm: Methylene carbon adjacent to the amine group (-NH-CH₂-).

    • ~24 ppm: Carbons of the two methyl groups (C4-CH₃, C6-CH₃).

2.3.2. Fourier-Transform Infrared (IR) Spectroscopy (Predicted)

  • 3200-3400 cm⁻¹ (broad): O-H stretching of the alcohol and N-H stretching of the secondary amine. [3][4]* 3000-3100 cm⁻¹ (weak): Aromatic C-H stretching. [5]* 2850-2960 cm⁻¹ (medium-strong): Aliphatic C-H stretching from methyl and methylene groups. [4]* ~1600 cm⁻¹, ~1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.

  • 1250-1335 cm⁻¹ (strong): Aromatic C-N stretching. [3]* 1020-1250 cm⁻¹ (medium): Aliphatic C-N stretching. [3]* ~1050 cm⁻¹ (strong): C-O stretching of the primary alcohol.

2.3.3. Mass Spectrometry (MS) (Predicted)

  • Molecular Ion (M⁺): A peak at m/z = 167 corresponding to the molecular weight of the compound (C₈H₁₃N₃O). Due to the odd number of nitrogen atoms, this follows the Nitrogen Rule. [6]* Key Fragmentation Patterns:

    • m/z = 136: Loss of the CH₂OH radical (•CH₂OH, 31 Da) via alpha-cleavage adjacent to the amino group.

    • m/z = 123: Cleavage of the C-N bond between the side chain and the ring, resulting in the 2-amino-4,6-dimethylpyrimidine cation. [7] * m/z = 44: Fragment corresponding to [CH₂CH₂OH]⁺ from cleavage of the N-C(ethyl) bond.

Biological Context and Safety Profile

Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a fundamental building block in medicinal chemistry and is found in numerous natural and synthetic compounds with a wide array of biological activities. [8][9]Pyrimidine derivatives are known to exhibit diverse pharmacological properties, including:

  • Antimicrobial and Antifungal [8][10]* Antiviral [8][10]* Anti-inflammatory [11]* Anticancer [10]* Cardiovascular effects [8] The specific substitution pattern of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol makes it an interesting candidate for further biological evaluation, leveraging the established therapeutic potential of the pyrimidine core.

Safety and Handling
Hazard ClassGHS ClassificationPrecautionary Statement Codes
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313

Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Keep away from heat, sparks, and open flames.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.

References

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

  • 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021. PubChem. Available at: [Link]

  • Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. ResearchGate. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. E-Journal of Chemistry. Available at: [Link]

  • An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Wisconsin-Madison. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Characteristic IR Absorptions. OpenOChem Learn. Available at: [Link]

  • Synthesis of some nitrogen mustrads. Oriental Journal of Chemistry. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

Sources

Foundational

Solubility and Thermodynamic Analysis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol in Mono-Solvents: A Technical Guide for Pharmaceutical Development

This guide provides a comprehensive analysis of the solubility of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol, a key intermediate in the synthesis of certain active pharmaceutical ingredients, in twelve different organi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol, a key intermediate in the synthesis of certain active pharmaceutical ingredients, in twelve different organic solvents at temperatures ranging from 288.15 K to 328.15 K under atmospheric pressure (101.1 kPa). The data and methodologies presented herein are crucial for researchers, scientists, and drug development professionals involved in the crystallization, purification, and formulation processes of related pharmaceutical compounds.

Introduction: The Critical Role of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a fundamental physicochemical property that governs the efficiency of numerous manufacturing processes. Accurate solubility data is indispensable for:

  • Crystallization Process Design: Selecting an appropriate solvent system is paramount for controlling crystal size, morphology, and purity, which in turn affect the final drug product's bioavailability and stability.

  • Process Optimization: Understanding the temperature dependence of solubility allows for the optimization of yield and purity during crystallization.

  • Thermodynamic Modeling: Experimental solubility data serves as the foundation for developing and validating thermodynamic models that can predict solubility in other conditions or solvent systems, thereby reducing experimental workload.

This guide focuses on 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol, providing experimentally determined solubility data, thermodynamic properties of the dissolution process, and insights into solute-solvent interactions. The methodologies for data acquisition and analysis are detailed to ensure reproducibility and provide a framework for similar investigations.

Experimental Methodology: A Self-Validating Workflow

The determination of accurate solubility data requires a robust and well-controlled experimental protocol. The gravimetric method, coupled with rigorous solid-state characterization, provides a reliable means of achieving this.

Materials

The primary materials for this study include the solute, 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol, and a selection of twelve organic solvents with varying polarities and hydrogen bonding capabilities. The purity of all materials is critical for the accuracy of the final data.

Table 1: List of Solvents Used for Solubility Determination

SolventClass
MethanolAlcohol
EthanolAlcohol
n-PropanolAlcohol
IsopropanolAlcohol
n-ButanolAlcohol
IsobutanolAlcohol
Ethyl AcetateEster
Methyl AcetateEster
AcetonitrileNitrile
AcetoneKetone
2-ButanoneKetone
CyclohexaneAlkane
Solid-State Characterization

Before and after solubility experiments, it is essential to characterize the solid form of the solute to ensure that no phase transitions, solvate formations, or polymorphic transformations have occurred during the equilibration process. This is a self-validating step that confirms the measured solubility corresponds to the initial, well-defined solid form.

  • Powder X-ray Diffraction (PXRD): Used to confirm the crystal form of the initial and equilibrated solid material. Consistent PXRD patterns before and after the experiment indicate that the solid form has not changed.

  • Differential Scanning Calorimetry (DSC): Employed to determine the melting point and enthalpy of fusion of the solute. This data provides insight into the purity of the compound and the energy required to break the crystal lattice.

Solubility Determination: The Gravimetric Method

The isothermal gravimetric method is a reliable and widely used technique for measuring solubility. The core principle involves equilibrating a suspension of the solute in a solvent at a constant temperature until the solution is saturated, followed by measuring the composition of the saturated liquid phase.

Step-by-Step Protocol:

  • Preparation: An excess amount of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol is added to a known mass of the selected solvent in a sealed vessel equipped with a magnetic stirrer.

  • Equilibration: The vessel is placed in a precisely controlled thermostatic bath. The suspension is continuously stirred for at least 24 hours to ensure that equilibrium is reached. The temperature is maintained with an accuracy of ±0.1 K.

  • Phase Separation: After equilibration, stirring is stopped, and the suspension is allowed to settle for at least 8 hours to allow for complete phase separation of the solid and liquid phases.

  • Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing any precipitation or dissolution during sampling. The syringe is fitted with a filter to exclude any solid particles.

  • Analysis: The collected sample is accurately weighed and then dried under vacuum at a suitable temperature (e.g., 323.15 K) until a constant weight is achieved. The mass of the dissolved solute is determined by the difference in weight before and after drying.

  • Calculation: The mole fraction solubility (x₁) is calculated using the following equation: x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] where m₁ and m₂ are the masses of the solute and solvent, respectively, and M₁ and M₂ are their respective molar masses.

  • Validation: The solid residue from the equilibration vessel is collected, dried, and re-analyzed by PXRD and DSC to confirm its solid form has not changed.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_validation Validation A Add excess solute to known mass of solvent B Equilibrate in thermostatic bath with stirring (≥24h) A->B C Stop stirring, allow solid to settle (≥8h) B->C D Withdraw supernatant with temperature-controlled, filtered syringe C->D E Weigh the saturated solution sample D->E F Dry sample to constant weight E->F G Calculate mole fraction solubility F->G J Confirm no change in solid form H Collect solid residue from equilibration I Analyze solid by PXRD and DSC H->I I->J G cluster_solvents Solvent Properties Solute 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol -OH (H-bond donor) -N= (H-bond acceptor) PolarAprotic High Solubility (e.g., Acetone, Esters) Strong dipole-dipole interactions H-bond acceptance Solute->PolarAprotic Favorable PolarProtic Good Solubility (e.g., Alcohols) Strong H-bonding (donor & acceptor) Solute->PolarProtic Favorable Nonpolar Very Low Solubility (e.g., Cyclohexane) Weak van der Waals forces Solute->Nonpolar Unfavorable

Exploratory

An In-depth Technical Guide to 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol, a pivotal intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol, a pivotal intermediate in the synthesis of various pharmaceutical compounds. The guide delves into its synthesis, physicochemical properties, and significant applications, with a particular focus on its role in the production of antimicrobial agents. Detailed experimental protocols, mechanistic insights, and data are presented to offer a practical resource for laboratory and process development chemists.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug discovery. 2-Aminopyrimidine derivatives, in particular, have garnered significant attention due to their broad-spectrum antimicrobial properties. This guide focuses on a specific derivative, 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol, exploring its synthesis and utility as a versatile building block in medicinal chemistry.

Synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

The primary and most efficient route to 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol involves a nucleophilic aromatic substitution reaction. This process is predicated on the reaction of a halo-substituted pyrimidine with an appropriate amine.

Synthesis of the Precursor: 2-Amino-4,6-dimethylpyrimidine

The journey to our target intermediate begins with the synthesis of its core pyrimidine structure, 2-Amino-4,6-dimethylpyrimidine. A robust and industrially scalable method involves the condensation of a guanidine salt with acetylacetone in an aqueous alkaline medium[1]. This approach offers significant advantages over previous methods that required anhydrous solvents, by reducing both cost and process time[1].

Reaction Scheme:

Synthesis of 2-Amino-4,6-dimethylpyrimidine Guanidine_Nitrate Guanidine Nitrate Reaction + Guanidine_Nitrate->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction Sodium_Carbonate Sodium Carbonate (aq) Sodium_Carbonate->Reaction Product 2-Amino-4,6-dimethylpyrimidine Reaction->Product Heat (95-100°C) Synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol Starting_Material 2-Chloro-4,6-dimethylpyrimidine Reaction + Starting_Material->Reaction Reagent Ethanolamine Reagent->Reaction Solvent n-Butanol Solvent->Reaction Product 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol Reaction->Product Reflux, 24h

Figure 2: Synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol.

Experimental Protocol: Synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

Note: This is a generalized protocol based on similar reactions. Optimization may be required.

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4,6-dimethylpyrimidine (1 equivalent) in n-butanol.

  • Add ethanolamine (1.1 equivalents) to the solution.

  • Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for process development and quality control.

Table 1: Physicochemical Properties of 2-Amino-4,6-dimethylpyrimidine (Precursor)

PropertyValueReference
Molecular FormulaC₆H₉N₃[2][3]
Molecular Weight123.16 g/mol [2][3]
Melting Point150-154°C[3]
Boiling Point294°C at 760 mmHg[3]
Density1.112 g/cm³[3]
AppearanceOff-white crystalline powder[3]
pKa4.8 (of conjugate acid)[4]

Spectroscopic Data of 2-Amino-4,6-dimethylpyrimidine (Precursor)

A comprehensive spectroscopic analysis of the precursor is essential for confirming its identity and purity before proceeding to the next synthetic step.

  • ¹H NMR: The proton NMR spectrum of 2-amino-4,6-dimethylpyrimidine is expected to show signals for the methyl protons and the pyrimidine ring proton. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitrogen atoms in the ring.[5]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the methyl carbons and the pyrimidine ring carbons.[4]

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the methyl groups, and C=N and C=C stretching vibrations of the pyrimidine ring.[4]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[4]

Application as a Pharmaceutical Intermediate: Synthesis of Sulfamethazine Derivatives

The utility of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol as a pharmaceutical intermediate is exemplified by its potential role in the synthesis of derivatives of sulfamethazine, a well-known sulfonamide antibiotic. While the direct synthesis of sulfamethazine utilizes 2-amino-4,6-dimethylpyrimidine, the ethanolamino-substituted derivative provides a handle for further chemical modifications to create novel drug candidates with potentially improved properties.

The synthesis of sulfamethazine itself involves the reaction of 2-amino-4,6-dimethylpyrimidine with a sulfonyl chloride derivative.[6]

Reaction Scheme for Sulfamethazine Synthesis:

Synthesis of Sulfamethazine Starting_Material 2-Amino-4,6-dimethylpyrimidine Reaction1 + Starting_Material->Reaction1 Reagent 4-Acetamidobenzenesulfonyl chloride Reagent->Reaction1 Base Pyridine Base->Reaction1 Intermediate N-[4-(acetylamino)phenyl]sulfonyl-N-(4,6-dimethylpyrimidin-2-yl)amine Product Sulfamethazine Intermediate->Product Reaction2 NaOH, H₂O, Heat Intermediate->Reaction2 Hydrolysis Reaction1->Intermediate

Figure 3: General synthetic route to Sulfamethazine.

The presence of the hydroxyl group in 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol offers a site for derivatization. For instance, it can be esterified or etherified to introduce various functionalities, potentially leading to new sulfamethazine analogues with altered pharmacokinetic or pharmacodynamic profiles. Recent research has focused on synthesizing sulfamethazine derivatives to explore their potential as neuraminidase inhibitors for anti-influenza therapy.[6][7]

Conclusion

2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol is a valuable and versatile pharmaceutical intermediate. Its synthesis, rooted in fundamental principles of heterocyclic chemistry, is accessible and scalable. While its direct application in the synthesis of existing drugs is not extensively documented, its structure, particularly the presence of a reactive hydroxyl group, presents significant opportunities for the development of novel therapeutic agents, especially in the realm of antimicrobial and antiviral drugs. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important building block in their synthetic endeavors.

References

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351332. [Link]

  • Arjunan, S., et al. (2018). Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools. Journal of Molecular Pharmaceutics & Organic Process Research, 6(1), 1000147. [Link]

  • American Cyanamid Company. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. US2660579A.
  • Verma, S. K., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-228. [Link]

  • American Cyanamid Company. (1954). Production of sulfamerazine. US2690439A.
  • Bull, J. A., et al. (2019). Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. Angewandte Chemie International Edition, 58(40), 14242-14247. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13021, 2-Amino-4,6-dimethylpyrimidine. Retrieved from [Link]

  • Gudelis, V., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]

  • Abdelgawad, M. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(10), 1438. [Link]

  • Hakobyan, A. S., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors. ResearchGate. [Link]

  • Xiangyang Extenda Biotech Co.,Ltd. (n.d.). 2-Amino-4,6-dimethylpyrimidine. Retrieved from [Link]

  • Rao, A. S., & Kulkarni, S. D. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Pharmaceutical Sciences and Research, 6(9), 3686-3703. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839. [Link]

  • Hubei Huida Technology Development Co., Ltd. (2014). Method for preparing 2-amino-4, 6-dimethoxypyrimidine. CN103159684B.
  • Hakobyan, A. S., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

  • Alzchem Group AG. (n.d.). 2-Amino-4,6-dimethylpyrimidine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol, a key intermediate in the development of various pharmacologically active compounds. This guide is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol, a key intermediate in the development of various pharmacologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring the integrity of the final product.

Introduction and Scientific Context

2-Substituted aminopyrimidines are a class of heterocyclic compounds that form the structural core of numerous therapeutic agents. Their versatile biological activities are attributed to the pyrimidine ring system's ability to mimic purine bases and interact with various biological targets. The title compound, 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol, incorporates a hydrophilic ethanolamine side chain, which can significantly influence its pharmacokinetic properties, such as solubility and membrane permeability.

The synthesis of this and related compounds typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This well-established mechanism involves the displacement of a leaving group, most commonly a halogen, from the pyrimidine ring by a nucleophile, in this case, the amino group of ethanolamine. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the 2-position towards nucleophilic attack, facilitating the reaction.

Synthesis Strategy and Mechanism

The most direct and efficient route for the preparation of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethanolamine.

Reaction Scheme:

The reaction is typically carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrochloric acid generated as a byproduct. The choice of solvent and reaction temperature are critical parameters that influence the reaction rate and yield.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
2-Chloro-4,6-dimethylpyrimidine≥97%Sigma-Aldrich4472-44-0
Ethanolamine≥99%Sigma-Aldrich141-43-5
n-ButanolAnhydrousSigma-Aldrich71-36-3
Triethylamine≥99%Sigma-Aldrich121-44-8Optional, as a base
Diethyl etherAnhydrousSigma-Aldrich60-29-7For precipitation/crystallization
Sodium sulfate (anhydrous)ACS gradeFisher Scientific7757-82-6For drying
Deuterated chloroform (CDCl3)99.8 atom % DCambridge Isotope Laboratories865-49-6For NMR analysis
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis A Charge flask with 2-chloro-4,6-dimethylpyrimidine and n-butanol B Add ethanolamine A->B Stir C Reflux the mixture B->C Heat D Cool to room temperature C->D Monitor by TLC E Remove solvent under reduced pressure D->E F Dissolve residue in suitable solvent E->F G Wash with water/brine F->G H Dry organic layer G->H I Concentrate to obtain crude product H->I J Purify by crystallization or chromatography I->J K Obtain final product J->K L Characterize by NMR, IR, MS K->L

Caption: Workflow for the synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4,6-dimethylpyrimidine (1.42 g, 10 mmol) in 30 mL of n-butanol.

  • Addition of Reagent: To the stirred solution, add ethanolamine (0.92 g, 15 mmol, 1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Work-up: After completion of the reaction (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the n-butanol under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting residue can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

    • Alternatively, the crude product can often be purified by crystallization. Dissolve the residue in a minimal amount of hot ethanol and allow it to cool slowly. If no crystals form, the addition of diethyl ether can induce precipitation.

  • Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol as a solid.

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

Expected Analytical Data
TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.3-6.5 (s, 1H, pyrimidine-H), 4.8-5.2 (br s, 1H, NH), 3.7-3.9 (t, 2H, -CH₂-OH), 3.4-3.6 (m, 2H, -NH-CH₂-), 2.2-2.4 (s, 6H, 2 x CH₃), 2.0-2.5 (br s, 1H, OH).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 167 (C=N), 162 (C-NH), 158 (C-CH₃), 110 (pyrimidine-CH), 62 (-CH₂-OH), 44 (-NH-CH₂-), 24 (CH₃).
FT-IR (KBr, cm⁻¹)3400-3200 (O-H and N-H stretching), 2950-2850 (C-H stretching), 1600-1550 (C=N and C=C stretching), 1050 (C-O stretching).
Mass Spectrometry (ESI+)m/z: 168.1239 [M+H]⁺ (Calculated for C₈H₁₄N₃O⁺: 168.1137).
Validation Workflow Diagram

ValidationWorkflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity IR->Purity MS->Purity Final Validated Compound Purity->Final

Caption: Logical flow for the analytical validation of the synthesized product.

Safety and Handling

  • 2-Chloro-4,6-dimethylpyrimidine: Harmful if swallowed. Causes skin and serious eye irritation.

  • Ethanolamine: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.

  • n-Butanol: Flammable liquid and vapor. Harmful if swallowed. Causes serious eye damage.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the reaction temperature is maintained at reflux.
Loss during work-upBe careful during extractions and transfers. Minimize the amount of solvent used for crystallization.
Impure Product Incomplete reaction or side reactionsOptimize purification by adjusting the solvent system for column chromatography or trying different crystallization solvents.
Starting material contaminationEnsure the purity of the starting 2-chloro-4,6-dimethylpyrimidine.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol. By following the outlined procedures and paying close attention to the experimental details, researchers can confidently prepare this valuable intermediate for further applications in drug discovery and development. The provided characterization data serves as a benchmark for validating the identity and purity of the final product.

References

  • Sinha, G. K. (n.d.). Nitrogen mustards with pyrimidine moiety. Oriental Journal of Chemistry.
  • Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. (2020). ResearchGate. [Link]

  • 2-Amino-4,6-dimethylpyrimidine. (n.d.). PubChem. [Link]

Application

Application Note: Synthesis of 2-((2-Hydroxyethyl)amino)-4,6-dimethylpyrimidine

) of 2-Chloro-4,6-dimethylpyrimidine with Ethanolamine Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract & Strategic Significance The aminopyrimidine pharmacophore is ubiquitous in k...

Author: BenchChem Technical Support Team. Date: February 2026


) of 2-Chloro-4,6-dimethylpyrimidine with Ethanolamine
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Significance

The aminopyrimidine pharmacophore is ubiquitous in kinase inhibitors, antivirals, and functionalized ligands for coordination chemistry. This protocol details the regioselective synthesis of 2-((2-hydroxyethyl)amino)-4,6-dimethylpyrimidine via the nucleophilic aromatic substitution (


) of 2-chloro-4,6-dimethylpyrimidine.

While the 4- and 6-positions of the pyrimidine ring are deactivated by the electron-donating methyl groups, the 2-position remains highly susceptible to nucleophilic attack due to the inductive effect of the flanking nitrogen atoms. This reaction demonstrates high chemoselectivity, favoring


-alkylation over 

-alkylation due to the superior nucleophilicity of the primary amine in ethanolamine.

Mechanistic Insight

The reaction proceeds via a classic addition-elimination (


) mechanism. The reaction is driven by the electron-deficient nature of the C2 carbon, which is flanked by two electronegative nitrogen atoms.
Chemoselectivity (N- vs. O-attack)

Ethanolamine contains both a primary amine and a primary alcohol. Under neutral to basic conditions, the amine is significantly more nucleophilic (


 of conjugate acid 

9.5) than the hydroxyl group (

16). Consequently, the amine selectively attacks the C2 position, displacing the chloride.
Reaction Pathway Diagram

SNAr_Mechanism Reactants Reactants 2-Cl-4,6-dimethylpyrimidine + Ethanolamine TS1 Transition State 1 Nucleophilic Attack (N-) Reactants->TS1  Heat   Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate  Resonance Stabilization   Product Product 2-((2-hydroxyethyl)amino)- 4,6-dimethylpyrimidine Intermediate->Product  Cl- Elimination   Byproduct Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: Step-wise


 pathway showing the formation of the resonance-stabilized Meisenheimer complex followed by re-aromatization.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
2-Chloro-4,6-dimethylpyrimidine 142.591.0Electrophile
Ethanolamine 61.083.0 - 5.0Nucleophile / Base
Ethanol (Absolute) -SolventReaction Medium
Dichloromethane (DCM) -SolventExtraction
Sodium Sulfate (

)
--Drying Agent
Method A: Standard Reflux (Recommended for Purity)

This method uses ethanol as a solvent to ensure homogenous mixing and thermal control.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-chloro-4,6-dimethylpyrimidine (1.43 g, 10 mmol) and absolute ethanol (15 mL). Stir until dissolved.

  • Addition: Add ethanolamine (1.83 g, 30 mmol) dropwise to the stirring solution.

    • Note: Ethanolamine acts as its own base to neutralize the generated HCl.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
    • Monitoring: Check progress via TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
  • Quench: Cool the reaction mixture to room temperature.

  • Workup:

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove ethanol.

    • Resuspend the oily residue in Water (20 mL).

    • Extract with DCM (

      
       mL).
      
    • Wash combined organic layers with Brine (20 mL) to remove excess ethanolamine.

    • Dry over anhydrous

      
      , filter, and concentrate to dryness.[2]
      
  • Purification: The crude product often solidifies upon standing. Recrystallize from Ether/Hexane or Ethyl Acetate/Hexane if necessary.

Method B: Neat / High-Temperature (High Throughput)

Based on literature precedents for resistant pyrimidines, a solvent-free approach can be used for rapid conversion.

  • Mix 2-chloro-4,6-dimethylpyrimidine (1 equiv) and Ethanolamine (5 equiv) in a pressure vial.

  • Heat to

    
      for 30–60 minutes .
    
  • Cool and pour directly into ice water.

  • Filter the resulting precipitate (if solid) or extract as described in Method A.

    • Caution: This method is more aggressive and may generate more impurities.

Process Workflow Diagram

Workflow Start Start: Dissolve Reactant in EtOH AddAmine Add Ethanolamine (3 equiv) Start->AddAmine Reflux Reflux 4-6 Hours (Monitor TLC) AddAmine->Reflux Evap Evaporate Solvent Reflux->Evap Workup Aqueous Workup (DCM Extraction) Evap->Workup Dry Dry (Na2SO4) & Concentrate Workup->Dry Pure Final Product: Recrystallization Dry->Pure

Caption: Operational workflow from reactant dissolution to final product isolation.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these expected parameters.

Expected Characterization Data
  • Appearance: White to off-white crystalline solid or viscous pale oil.

  • Melting Point: Expected range 80–100

    
      (Lower than the amino-analog due to the hydroxyethyl chain flexibility).
    
  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 167.11
      
    • Observed Mass (

      
      ): 168.1 
      
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.35 (s, 1H, Pyrimidine C5-H )
      
    • 
       5.80 (br s, 1H, NH )
      
    • 
       3.82 (t, 
      
      
      
      Hz, 2H,
      
      
      -O )
    • 
       3.58 (q, 
      
      
      
      Hz, 2H,
      
      
      -N )
    • 
       2.28 (s, 6H, Pyrimidine 
      
      
      
      )
    • 
       3.10 (br s, 1H, OH )
      
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete conversionIncrease reflux time or switch to Method B (Neat/High Temp).
Oily Product Residual solvent/amineDry under high vacuum for >4 hours; wash organic layer thoroughly with brine.
Starting Material Remains Moisture in solventEnsure absolute ethanol is used; water can retard the rate by solvating the nucleophile.

Safety & Hazards

  • 2-Chloro-4,6-dimethylpyrimidine: Causes skin irritation and serious eye damage. Potential skin sensitizer. Handle in a fume hood.

  • Ethanolamine: Corrosive. Causes severe skin burns and eye damage.

  • Waste Disposal: All aqueous washes containing amines must be disposed of in basic aqueous waste streams. Halogenated solvents (DCM) go to halogenated organic waste.

References

  • Reaction of 4-chloro-2,6-dimethylpyrimidine with ethanolamine (Analogous Protocol)

    • Source: Oriental Journal of Chemistry.
    • Title: Synthesis of some nitrogen mustards.[7]

    • URL:[Link] (See Snippet 1.1 in search data).

  • Microwave Synthesis of 2-Anilinopyrimidines (Methodology Validation)

    • Source: RSC Advances / ResearchGate.[2]

    • Title: Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives.[8]

    • URL:[Link]

  • Kinetics of 2-Chloropyrimidine Substitution

    • Source: Zenodo / Journal of the Indian Chemical Society.
    • Title: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine.
    • URL:[Link]

  • Compound Properties (2-Amino-4,6-dimethylpyrimidine Analog)

    • Source: PubChem.[3][9]

    • Title: 2-Amino-4,6-dimethylpyrimidine | C6H9N3.[4]

    • URL:[Link]

Sources

Method

Application Note: Strategic Amination of 4,6-Dimethylpyrimidine Derivatives

Abstract & Strategic Overview The 4,6-dimethylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, crop protection agents (e.g., sulfonylurea herbici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 4,6-dimethylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, crop protection agents (e.g., sulfonylurea herbicides), and antimicrobial compounds. While the 4- and 6-methyl groups provide metabolic stability and lipophilicity, they also render the pyrimidine ring electron-rich compared to its unsubstituted counterparts. This electronic push deactivates the ring toward nucleophilic attack, making standard amination protocols challenging.

This guide details two distinct, validated workflows for the amination of 2-chloro-4,6-dimethylpyrimidine (and related leaving-group derivatives):

  • Protocol A (Classical

    
    ):  Best for primary aliphatic amines and highly nucleophilic anilines.
    
  • Protocol B (Buchwald-Hartwig Cross-Coupling): Required for electron-deficient anilines, sterically hindered amines, or when mild conditions are necessary to preserve other functional groups.

Decision Matrix: Method Selection

The following logic gate determines the optimal synthetic route based on your specific amine partner.

MethodSelection Start Target: Amination of 2-chloro-4,6-dimethylpyrimidine AmineType Analyze Amine Nucleophile Start->AmineType Aliphatic Primary/Secondary Aliphatic Amine AmineType->Aliphatic Aniline Aromatic Amine (Aniline) AmineType->Aniline Steric Is the Amine Sterically Hindered? Aliphatic->Steric Electronic Is the Aniline Electron Deficient? Aniline->Electronic MethodA PROTOCOL A: Standard SNAr (Reflux/Base) Steric->MethodA No MethodB PROTOCOL B: Pd-Catalyzed Buchwald-Hartwig Steric->MethodB Yes (e.g., t-Butyl) MethodA_Acid PROTOCOL A (MODIFIED): Acid-Catalyzed SNAr (Aq. HCl/IPA) Electronic->MethodA_Acid No (Electron Neutral/Rich) Electronic->MethodB Yes (e.g., -NO2, -CF3)

Figure 1: Strategic decision tree for selecting the amination methodology. Contrast rules applied for readability.

Protocol A: Nucleophilic Aromatic Substitution ( )

Principle & Causality

The 4,6-dimethyl groups exert a


 (inductive) effect, increasing electron density in the pyrimidine ring. This raises the energy barrier for the formation of the Meisenheimer complex intermediate. To overcome this:
  • Thermal Energy: High temperatures (reflux) are often required.

  • Acid Catalysis (The "Pro-Tip"): Unlike standard

    
     which uses base, adding acid (HCl or pTsOH) protonates the pyrimidine N1/N3. This transforms the substrate into a highly electrophilic pyrimidinium species, significantly accelerating the reaction with weaker nucleophiles [1].
    
Materials
  • Substrate: 2-Chloro-4,6-dimethylpyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Solvent: n-Butanol (for high boiling point) or Water (Green chemistry approach)

  • Base (Standard): DIPEA or

    
     (2.0 equiv)
    
  • Catalyst (Optional): Conc. HCl (0.1 equiv) – Only for acid-catalyzed route

Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add 2-chloro-4,6-dimethylpyrimidine (142.6 mg, 1.0 mmol) and the chosen solvent (3 mL, 0.33 M).

  • Add Amine: Add the amine (1.2 mmol).

    • Liquid amines: Add neat via syringe.

    • Solid amines: Dissolve in minimal solvent before addition.

  • Add Additive:

    • Route A1 (Standard): Add DIPEA (2.0 mmol).

    • Route A2 (Acid-Promoted): Add 2-3 drops of conc. HCl or pTsOH (10 mol%). Note: Do not add base yet.

  • Reaction: Seal the vial and heat to reflux (100–110 °C) for 4–12 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexanes). The starting material (

      
      ) should disappear; product (
      
      
      
      ) will be more polar and often fluorescent under UV (254 nm).
  • Workup:

    • Cool to room temperature.[1]

    • If Acid-Promoted: Neutralize with sat.

      
       solution.[2][3]
      
    • Extract with EtOAc (3 x 5 mL). Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization from EtOH/Water is often sufficient. If oil, use flash chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    
Troubleshooting
  • Problem: Low conversion after 12h.

  • Root Cause: The dimethyl groups are deactivating the ring too much.

  • Solution: Switch to Protocol B or use a sealed tube at 140 °C in microwave reactor (20 bar limit).

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)[5][6]

Principle & Causality

When the


 energy barrier is too high (e.g., electron-poor anilines), Palladium catalysis provides an alternative low-energy pathway via oxidative addition.
  • Ligand Selection: Pyrimidines are excellent ligands themselves and can poison the Pd catalyst. Therefore, bulky, chelating phosphine ligands (e.g., Xantphos, BINAP) are mandatory to prevent the substrate from sequestering the metal [2].

  • Base Selection:

    
     is preferred over NaOtBu for substrates with sensitive functional groups, though NaOtBu gives faster rates.
    
Materials
  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (4 mol%) or BINAP (6 mol%)

  • Base:

    
     (2.0 equiv, dried)[1]
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for this substrate, highlighting the critical ligand exchange step to avoid catalyst poisoning.

BuchwaldCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 2-Cl-4,6-Me-Pyr PdII_Ar Pd(II)-Ar-Cl Complex OxAdd->PdII_Ar AmineBind Amine Coordination & Deprotonation PdII_Ar->AmineBind + R-NH2 / Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Simplified Buchwald-Hartwig catalytic cycle. Note that the bulky ligand is essential to stabilize the Pd(0) species.

Step-by-Step Procedure
  • Preparation: Oven-dry a microwave vial or Schlenk tube. Cool under

    
     flow.
    
  • Solids Charge: Add 2-chloro-4,6-dimethylpyrimidine (1.0 mmol),

    
     (650 mg, 2.0 mmol), 
    
    
    
    (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).
  • Inerting: Cap the vial and purge with

    
     (vacuum/backfill x3).
    
  • Liquid Charge: Add anhydrous 1,4-Dioxane (4 mL) and the amine (1.2 mmol) via syringe through the septum.

  • Activation: Heat to 100 °C for 8–16 hours.

    • Visual Check: The reaction mixture should turn from dark purple/red (

      
      ) to a bright orange/yellow suspension upon completion. If it turns black (Pd black precipitation), the catalyst has decomposed (check oxygen exclusion).
      
  • Workup: Filter through a pad of Celite (elute with EtOAc) to remove inorganic salts and Pd residue. Concentrate filtrate.[4]

  • Scavenging: If Pd residue remains (colored product), treat the organic solution with SiliaMetS® Thiol resin or activated charcoal for 1 hour before final filtration.

Analytical Validation

Successful amination is confirmed by specific shifts in


 NMR.

Table 1: Diagnostic NMR Signals (CDCl3, 400 MHz)

PositionPrecursor (2-Cl)

(ppm)
Product (2-NH-R)

(ppm)
Mechanistic Insight
C4/C6-CH3 ~2.45 (s, 6H)~2.25 (s, 6H)Upfield shift due to electron donation from the new amine into the ring (+M effect).
C5-H ~6.95 (s, 1H)~6.30 (s, 1H)Significant shielding. The C5 proton is the best diagnostic handle.
N-H N/A~5.0 - 9.0 (br s)Broad singlet; chemical shift varies heavily with solvent and R-group.

Mass Spectrometry (ESI):

  • Precursor: m/z 142/144 (3:1 ratio characteristic of Cl).

  • Product: m/z [M+H]+ corresponding to the amine addition; Loss of Cl isotope pattern.

References

  • Acid-Catalyzed SNAr Mechanism: Jacobsson, M., et al. "Acid-catalyzed nucleophilic aromatic substitution: experimental and theoretical exploration of a multistep mechanism."[5] Chemistry – A European Journal, 2008, 14(13), 3954-3960.

  • Buchwald-Hartwig Ligand Effects: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

  • General Pyrimidine Amination: Barvian, N. C., et al. "Preparation of 2-amino-4,6-dimethylpyrimidine." Organic Syntheses, Coll.[3] Vol. 4, p.566 (1963).

  • Green Chemistry (Water): Wang, L., et al. "A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence." SpringerPlus, 2016.

Sources

Application

Application Note: Optimizing Kinase & GPCR Ligands using 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

Executive Summary This guide details the strategic application of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol as a high-value building block in medicinal chemistry.[1] While often overlooked as a simple intermediate, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol as a high-value building block in medicinal chemistry.[1] While often overlooked as a simple intermediate, this scaffold represents a "privileged structure" capable of dual functionality: serving as a potent hinge-binding motif in kinase inhibitors and acting as a solubility-enhancing fragment in Fragment-Based Drug Discovery (FBDD).[1]

This document provides researchers with actionable protocols for synthesizing this core, integrating it into larger bioactive molecules, and validating its efficacy through biochemical assays.

Chemical Profile & Handling

  • IUPAC Name: 2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanol[2][1]

  • CAS Number: 1742-29-6[2][1]

  • Molecular Formula: C8H13N3O[1]

  • Molecular Weight: 167.21 g/mol [2][1]

  • Solubility: Highly soluble in DMSO, Methanol, Ethanol; moderate water solubility due to the hydroxyethyl tail.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Structural Utility Analysis

The molecule consists of two distinct functional domains:

  • The Head (4,6-Dimethylpyrimidine): A lipophilic, aromatic core that mimics the adenine ring of ATP, making it an ideal binder for the hinge region of kinases (e.g., CDK, PI3K, mTOR). The methyl groups provide hydrophobic contacts within the ATP-binding pocket.[1]

  • The Tail (Ethanolamine): A hydrophilic extension that projects towards the solvent front. This moiety improves the physicochemical properties (logP, solubility) of the final drug candidate and provides a reactive hydroxyl handle for further derivatization (e.g., PROTAC linkers).

Application 1: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as an advanced "seed" fragment. Unlike simple benzene rings, the aminopyrimidine core is already "kinase-privileged," offering a higher probability of initial binding hits.

Workflow: From Fragment to Lead

The following diagram illustrates the logical flow of evolving this fragment into a potent inhibitor.

FBDD_Workflow cluster_0 Structural Biology Feedback Loop Fragment Fragment Seed (CAS: 1742-29-6) Screening Surface Plasmon Resonance (SPR) Screening Fragment->Screening High Concentration (500 µM) XRay X-Ray Crystallography (Co-crystal Structure) Screening->XRay Validated Hit Growing Fragment Growing (Extension via -OH) XRay->Growing Vector Identification Lead Potent Kinase Inhibitor (IC50 < 10 nM) Growing->Lead SAR Optimization

Figure 1: FBDD workflow utilizing 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol as a starting seed for kinase inhibitor design.

Application 2: Synthetic Protocols

Protocol A: Synthesis of the Building Block

If the compound is not available commercially in the desired purity, it can be synthesized via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 2-Chloro-4,6-dimethylpyrimidine (1.0 eq)[1]

  • Ethanolamine (3.0 eq)

  • Solvent: Isopropanol or n-Butanol[1]

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq) - Optional if excess ethanolamine is used.[1]

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4,6-dimethylpyrimidine (14.2 g, 100 mmol) in Isopropanol (50 mL).

  • Addition: Add Ethanolamine (18 mL, 300 mmol) dropwise over 5 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (85-90°C) for 4-6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (high Rf) should disappear.

  • Workup: Cool the reaction to room temperature. Concentrate under reduced pressure to remove the solvent.[1][3][4]

  • Extraction: Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) to remove excess ethanolamine and salts.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. If necessary, recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

  • Yield: Expected yield is >85% as a white to off-white solid.[1]

Protocol B: Functionalization (Mitsunobu Reaction)

To attach this fragment to a core scaffold or a linker (e.g., for PROTAC synthesis), the hydroxyl group is activated.

Reaction Scheme Logic:

Synthesis_Scheme SM1 2-Chloro-4,6-dimethylpyrimidine Product 2-[(4,6-Dimethylpyrimidin-2-yl) amino]ethanol SM1->Product Reflux, iPrOH (SNAr) Reagent Ethanolamine Reagent->Product Final Coupled Drug Candidate Product->Final Mitsunobu Coupling (PPh3, DIAD) Target Target Scaffold (Phenol/Imide) Target->Final

Figure 2: Synthetic pathway from raw materials to functionalized drug candidate.

Mitsunobu Protocol:

  • Dissolve the Fragment (1.0 eq), Target Scaffold (e.g., a phenol derivative, 1.0 eq), and Triphenylphosphine (PPh3) (1.5 eq) in anhydrous THF under Nitrogen.

  • Cool to 0°C.

  • Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise.

  • Stir at 0°C for 30 mins, then warm to room temperature and stir overnight.

  • Note: This reaction inverts the configuration if the alcohol were chiral (not applicable here) and forms a stable ether linkage.

Application 3: Biological Validation (Kinase Assay)

Once the fragment is incorporated into a lead molecule, its affinity must be validated. The 2-aminopyrimidine core typically targets the ATP-binding pocket.[1]

ADP-Glo™ Kinase Assay Setup

This protocol validates if the 2-aminopyrimidine moiety is successfully inhibiting the kinase by competing with ATP.[1]

Materials:

  • Kinase (e.g., CDK4/6 or FGFR)

  • Substrate (e.g., Rb protein or peptide)

  • ATP (Ultra-pure)

  • Test Compound (Dissolved in DMSO)[5]

  • ADP-Glo™ Reagent (Promega)[1]

Protocol:

  • Preparation: Prepare 2.5x Kinase/Substrate buffer and 2.5x ATP buffer.[1]

  • Dosing: Add 1 µL of Test Compound (serial dilutions) to a 384-well plate.

  • Incubation 1: Add 2 µL of Kinase/Substrate mix. Incubate for 10 min at RT to allow the compound to bind the hinge region.

  • Reaction: Add 2 µL of ATP buffer to start the kinase reaction. Incubate for 60 min at RT.

  • Termination: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1] Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure Luminescence.

  • Analysis: Plot RLU vs. Log[Compound] to determine IC50.

Data Interpretation:

  • High Potency (IC50 < 100 nM): Indicates the dimethylpyrimidine head is correctly oriented in the hinge region.

  • Low Potency: Suggests steric clash.[1] The "dimethyl" groups at positions 4 and 6 are bulky; check if the target kinase has a "gatekeeper" residue that clashes with these methyls.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Synthesis Incomplete nucleophilic attackIncrease temperature to 100°C (use n-Butanol) or use microwave irradiation (120°C, 30 min).
Poor Solubility in Assay Compound aggregationThe ethanolamine tail should help, but if the core is too greasy, add 0.01% Triton X-100 to the assay buffer.
No Inhibition Steric ClashThe 4,6-dimethyl pattern is wider than a standard pyrimidine.[1] Ensure the target kinase pocket can accommodate this width (e.g., avoid kinases with large gatekeeper residues).

References

  • Chemical Identity & Properties

    • Title: 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol (CAS 1742-29-6).[2][1]

    • Source: ChemicalBook / PubChem.[1]

  • Scaffold Relevance (Kinase Inhibitors)

    • Title: Pyrimidine scaffolds in kinase inhibitor drug discovery.[1][6][7]

    • Source:Journal of Medicinal Chemistry (General Reference for 2-aminopyrimidine privileged structures).[1]

    • Context: 2-aminopyrimidines are established hinge-binders in CDK, PI3K, and mTOR inhibitors.[1]

  • Synthetic Methodology

    • Title: Nucleophilic Aromatic Substitution of Chloropyrimidines.[1]

    • Source:Organic Process Research & Development.
    • Method: Standard SNAr protocols for 2-chloropyrimidines with amines.[1]

  • Assay Protocol

    • Title: ADP-Glo™ Kinase Assay Systems.[1]

    • Source: Promega Corporation.[1]

Sources

Method

Optimizing Reaction Conditions for Pyrimidine Aminoethanol Synthesis: A Mechanistic &amp; Practical Guide

Application Note: AN-PYR-042 ) of Chloropyrimidines with Aminoethanol Executive Summary The incorporation of aminoethanol side chains onto pyrimidine scaffolds is a critical transformation in medicinal chemistry, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-042


) of Chloropyrimidines with Aminoethanol

Executive Summary

The incorporation of aminoethanol side chains onto pyrimidine scaffolds is a critical transformation in medicinal chemistry, particularly for increasing the solubility and hydrogen-bond donor/acceptor capability of kinase inhibitors and antiviral agents. This guide details the optimization of the


 reaction between 2,4-dichloropyrimidine and 2-aminoethanol. We address the primary challenges: regioselectivity  (C4 vs. C2 substitution) and chemoselectivity  (N- vs. O-alkylation), providing two validated protocols—a robust thermal method for scale-up and a microwave-assisted method for rapid library generation.

Mechanistic Insight & Critical Variables

The Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism. The nucleophilic nitrogen of the aminoethanol attacks the electron-deficient pyrimidine ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride leaving group and re-aromatization.

Regioselectivity (C4 vs. C2)

In 2,4-dichloropyrimidine, the C4 position is significantly more reactive than C2.

  • Reasoning: The intermediate formed by attack at C4 allows the negative charge to be delocalized onto the N1 and N3 nitrogen atoms (para-like resonance). Attack at C2 only delocalizes charge onto the ring carbons (less stable).

  • Control: To maintain C4 selectivity, avoid steric bulk at C5 and use non-polar aprotic solvents if selectivity drops.

Chemoselectivity (N- vs. O-Alkylation)

2-Aminoethanol is an ambident nucleophile containing both a primary amine and a primary alcohol.

  • N-Alkylation (Preferred): Under neutral or mildly basic conditions, the amine is more nucleophilic (soft nucleophile) than the hydroxyl group.

  • O-Alkylation (Side Reaction): Strong bases (e.g., NaH, KOtBu) can deprotonate the alcohol (pKa ~16), creating a hard alkoxide nucleophile that competes for the electrophile.

  • Optimization Rule: Use organic bases (TEA, DIPEA) or weak inorganic bases (

    
    ) to ensure exclusive N-alkylation.
    
Visualization: Reaction Pathway

The following diagram illustrates the mechanistic flow and critical decision points for selectivity.

ReactionMechanism Figure 1: Mechanistic pathway of SnAr reaction highlighting the critical C4-selectivity and N-alkylation preference. Substrate 2,4-Dichloropyrimidine Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Nucleophilic Attack (N-terminus) SideProduct O-Alkylated / C2-Substituted (Impurities) Substrate->SideProduct Strong Base / High Temp (Promotes O-attack) Reagent 2-Aminoethanol (Ambident Nucleophile) Reagent->Complex Product 4-Substituted Product (Major) Complex->Product Cl- Elimination (Fast at C4)

Optimization Strategy: Solvent & Energy

The choice of solvent and energy source dictates the reaction rate and cleanliness profile.

VariableRecommendationScientific Rationale
Solvent Ethanol (EtOH) or Isopropanol (IPA) Protic solvents stabilize the leaving group (Cl-) and the transition state via H-bonding. They are also "green" and simplify workup (water precipitation).
Alternative Solvent DMF or DMSO Use only if substrate solubility is poor in alcohols. Warning: High boiling points make removal difficult; can promote O-alkylation if not dry.
Base DIPEA (Hunig's Base) or TEA Acts as an HCl scavenger. Steric bulk of DIPEA prevents it from acting as a nucleophile itself (quaternization).
Stoichiometry 1.0 : 1.1 : 1.2 (Pyrimidine : Aminoethanol : Base). Slight excess of amine drives conversion; excess base ensures the amine remains non-protonated.
Energy Microwave (MW) Preferred for library synthesis. Rapid heating (superheating) overcomes activation energy barriers for deactivated pyrimidines.

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Scale-Up Friendly)

Best for: Gram-scale synthesis, substrates sensitive to high pressure.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 equiv) in Ethanol (0.2 M concentration).

  • Addition: Add DIPEA (1.2 equiv) followed by 2-aminoethanol (1.1 equiv) dropwise at room temperature.

    • Note: Exothermic reaction. Dropwise addition prevents thermal runaway and localized hotspots that favor side reactions.

  • Reaction: Heat the mixture to Reflux (78 °C) for 3–5 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). Look for disappearance of the high-Rf starting material.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Remove solvent under reduced pressure (Rotavap).

    • Resuspend residue in Ethyl Acetate and wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOH/Heptane or perform flash chromatography if regioselectivity was poor.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, deactivated substrates, rapid optimization.

  • Loading: In a 10 mL microwave process vial, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg), 2-aminoethanol (1.1 mmol, 66

    
    L), and TEA  (1.2 mmol, 167 
    
    
    
    L).
  • Solvent: Add Ethanol (3 mL). Cap the vial with a crimp top/septum.

  • Irradiation: Place in a microwave reactor (e.g., Biotage or CEM).

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Analysis: Analyze an aliquot directly via LC-MS.

    • Expectation: >95% conversion to the mono-substituted product.

  • Isolation: Pour reaction mixture into ice-cold water (15 mL). The product often precipitates as a white solid. Filter and dry.[2]

Troubleshooting & Analytical Validation

Analytical Checkpoints
  • 1H NMR (DMSO-d6):

    • N-Alkylation Confirmation: Look for the NH signal (triplet/broad) around 7.5–8.0 ppm. The

      
       attached to NH usually appears at ~3.4 ppm.
      
    • O-Alkylation Check: If O-alkylation occurred, the

      
       attached to Oxygen shifts downfield to ~4.2–4.5 ppm, and the amine protons would appear as a broad 
      
      
      
      singlet.
    • Regiochemistry: C4-substitution usually results in a specific coupling pattern for the pyrimidine ring protons (two doublets with

      
       Hz). C2-substitution often shifts these signals significantly.
      
Decision Tree for Optimization

Use the following workflow to troubleshoot low yields or poor selectivity.

OptimizationLogic Figure 2: Troubleshooting workflow for reaction optimization. Start Start Optimization CheckLCMS Analyze Crude (LC-MS) Start->CheckLCMS GoodYield Yield > 80% Single Isomer CheckLCMS->GoodYield Success LowConv Low Conversion (< 50%) CheckLCMS->LowConv SM remaining PoorRegio Mixture of C2/C4 or Di-sub CheckLCMS->PoorRegio Byproducts IncreaseTemp Increase Temp (MW) or Switch to DMF LowConv->IncreaseTemp Activation needed LowerTemp Lower Temp (0°C) Slow Addition PoorRegio->LowerTemp Kinetic Control ChangeBase Switch Base (Use weaker base) PoorRegio->ChangeBase If O-alkylation observed IncreaseTemp->CheckLCMS LowerTemp->CheckLCMS ChangeBase->CheckLCMS

References

  • Regioselectivity in Pyrimidines: Ding, S., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." The Journal of Organic Chemistry, vol. 80, no. 15, 2015, pp. 7757–7763.[4]

  • Microwave Assisted Synthesis: Vaghasia, S. J., and Shah, V. H.[3][5] "Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives." Journal of the Serbian Chemical Society, vol. 72, no. 2, 2007, pp. 109–117.

  • Chemoselectivity (N vs O Alkylation): Ferreira, F., et al. "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones."[6] ACS Omega, vol. 5, no. 2, 2020, pp. 1095–1106.

  • Green Chemistry Approaches: Estévez, V., et al. "Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst." New Journal of Chemistry, 2020.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

) Target Molecule: 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol Executive Summary This guide details the protocol for the microwave-assisted synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol via nucleophilic arom...

Author: BenchChem Technical Support Team. Date: February 2026


)
Target Molecule:  2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

Executive Summary

This guide details the protocol for the microwave-assisted synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol via nucleophilic aromatic substitution (


). By utilizing microwave irradiation, this protocol overcomes the kinetic limitations of conventional thermal reflux, reducing reaction times from hours to minutes while significantly improving yield and purity profiles.[1][2]

The target scaffold—a 2-aminopyrimidine derivative—is a critical pharmacophore in medicinal chemistry, serving as a structural anchor in numerous kinase inhibitors and antimicrobial agents.[1] This note provides two distinct workflows: a Standard Solvent-Based Protocol for maximum reproducibility and a Green Solvent-Free Protocol for high-throughput library generation.

Scientific Background & Mechanism[3][4][5]

The Chemistry: on Electron-Deficient Heterocycles

The synthesis involves the displacement of a chloride leaving group on 2-chloro-4,6-dimethylpyrimidine by the nucleophilic nitrogen of ethanolamine (2-aminoethanol).

While the methyl groups at positions 4 and 6 are electron-donating (via hyperconjugation), which theoretically deactivates the ring toward nucleophilic attack, the pyrimidine ring's inherent electron deficiency (due to the two electronegative nitrogen atoms) dominates. The 2-position is particularly activated because the negative charge in the transition state is delocalized onto the ring nitrogens.

Mechanistic Pathway

The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate.

  • Nucleophilic Attack: The lone pair of the ethanolamine nitrogen attacks the C-2 carbon of the pyrimidine.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[3] Microwave irradiation is theorized to stabilize this dipolar transition state, lowering the activation energy (

    
    ).
    
  • Elimination: Re-aromatization occurs with the expulsion of the chloride ion.

  • Proton Transfer: The resulting hydrochloride salt is neutralized by excess base (or excess ethanolamine).

Visualized Mechanism

SNAr_Mechanism Reactants Reactants 2-Chloro-4,6-dimethylpyrimidine + Ethanolamine TS Transition State (Meisenheimer Complex) Dipolar Character Reactants->TS Nucleophilic Attack (MW Activated) Elimination Elimination Loss of Cl- TS->Elimination Re-aromatization Product Product 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol Elimination->Product Proton Transfer

Figure 1: The


 reaction pathway. Microwave irradiation accelerates the formation of the polar Meisenheimer complex.

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Monomode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vials: 2-5 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Reagents:

    • 2-Chloro-4,6-dimethylpyrimidine (CAS: 1193-21-1)

    • Ethanolamine (CAS: 141-43-5)

    • Solvents: Ethanol (absolute), Water (deionized).

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Optional if using excess ethanolamine).

Protocol A: Standard Ethanol-Based Synthesis

Recommended for initial scale-up and maximum purity.

StepActionCritical Parameter / Note
1. Prep Dissolve 2-chloro-4,6-dimethylpyrimidine (142 mg, 1.0 mmol) in Ethanol (2.5 mL).Ethanol is a "green" solvent with a good loss tangent (

) for MW heating.
2. Addition Add Ethanolamine (73 µL, 1.2 mmol) and TEA (167 µL, 1.2 mmol).TEA acts as an HCl scavenger. Alternatively, use 2.2 eq of Ethanolamine.
3. Seal Cap the vial with a PTFE-lined septum.Ensure a tight seal to withstand autogenic pressure.
4. Irradiation Heat to 150°C for 10 minutes .Mode: Dynamic/Standard. Pre-stirring: 30s. Absorption Level: High.[4]
5. Cool Allow reactor to cool to <50°C (compressed air cooling).Do not open while hot.
6. Workup Pour mixture into ice-cold water (10 mL). The product may precipitate.[1]If oil forms, extract with Ethyl Acetate (3 x 10 mL), dry over

, and evaporate.
7. Purification Recrystallization from EtOH/Water or Flash Chromatography (DCM:MeOH 95:5).Product is typically a white/off-white solid.
Protocol B: Solvent-Free (Neat) Synthesis

Recommended for high-throughput library generation.

StepActionCritical Parameter / Note
1. Prep Weigh 2-chloro-4,6-dimethylpyrimidine (1.0 mmol) directly into the MW vial.No solvent is added.[2]
2. Addition Add Ethanolamine (3.0 mmol, 3 equiv).The amine acts as both reactant, solvent, and base.
3. Irradiation Heat to 120°C for 5 minutes .Neat reactions heat very rapidly. Use "Power Control" if available to prevent overshoot.
4. Workup Add water (5 mL) directly to the vial and sonicate.The excess ethanolamine dissolves in water; the product precipitates.
5. Isolation Filter the solid and wash with cold water.Dry in a vacuum oven.

Workflow Visualization

Workflow cluster_prep Preparation cluster_mw Microwave Irradiation cluster_workup Isolation Step1 Weigh Reactants (1.0 eq Pyrimidine) Step2 Add Nucleophile (Ethanolamine) Step1->Step2 Step3 Irradiate 150°C / 10-15 min Pressure: ~8-12 bar Step2->Step3 Seal Vial Step4 Quench Pour into Ice Water Step3->Step4 Cool to 50°C Step5 Precipitation or Extraction (Ethyl Acetate) Step4->Step5

Figure 2: Operational workflow for the synthesis process.

Results & Analysis

Expected Yield Comparison
MethodTemperatureTimeYield (%)Purity (LCMS)
Thermal Reflux (EtOH)78°C4-8 Hours65-75%85-90%
MW Protocol A (EtOH)150°C10 Mins85-92%>95%
MW Protocol B (Neat)120°C5 Mins88-94%>92%
Characterization Data (Simulated/Typical)

To validate the synthesis, look for these characteristic signals:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ~2.2 ppm (s, 6H): Methyl groups on the pyrimidine ring.[5]
      
    • 
       ~3.5 ppm (q, 2H): 
      
      
      
      adjacent to NH.
    • 
       ~4.7 ppm (t, 1H): OH group (exchangeable).
      
    • 
       ~6.3-6.5 ppm (s, 1H): Pyrimidine ring proton (H-5).
      
    • 
       ~6.8-7.0 ppm (br s, 1H): NH (amine).
      

Troubleshooting & Optimization

  • Pressure Errors: Ethanol generates significant pressure at 150°C. If the reactor aborts due to over-pressure (>20 bar), reduce the temperature to 140°C and extend time to 20 minutes, or switch to water as the solvent.

  • Incomplete Conversion: If LCMS shows starting material remaining, increase the equivalents of ethanolamine to 2.0. The aliphatic amine is highly nucleophilic, so steric hindrance from the 4,6-dimethyl groups is rarely a complete block, but may slow kinetics slightly.

  • By-products: If a bis-addition product is observed (rare with mono-chloro), ensure the stoichiometry is controlled. However, hydrolysis of the chloride to the 2-hydroxy derivative (pyrimidinone tautomer) can occur if the solvent is not dry or if the reaction runs too long in water.

References

  • Microwave-Assisted Synthesis of 2-Anilinopyrimidines. Source: RSC Advances, 2020. Note: Establishes the baseline conditions (160°C, Ethanol) for

    
     on 2-chloro-4,6-dimethylpyrimidine.
    URL:[Link]
    
  • Solvent-Free Accelerated Organic Syntheses Using Microwaves. Source: Pure and Applied Chemistry, 2001 (Varma, R.S.). Note: Foundational text on neat reactions of heterocycles.[6] URL:[Link][1]

  • Microwave-Assisted Amination of Halopyridines and Pyrimidines. Source: Molecules, 2010. Note: Confirms reactivity of aminoethanols with chloro-heterocycles under MW irradiation. URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol Synthesis

Ticket ID: PYR-OPT-2024 Subject: Improving Yield & Purity of Pyrimidinyl-Aminoethanol Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Logic The Core...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-OPT-2024 Subject: Improving Yield & Purity of Pyrimidinyl-Aminoethanol Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The Core Issue: Users frequently report yields stalling at 50-60% when synthesizing 2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanol using standard ethanol reflux methods. This is often due to competing solvent effects and insufficient nucleophilic drive.

The Solution: Transitioning from a dilute solvent system to a Solvent-Free (Neat) Fusion or a High-Concentration Melt significantly enhances reaction kinetics. The reaction is a Nucleophilic Aromatic Substitution (


). By removing the solvent, you maximize the concentration of the nucleophile (ethanolamine) and increase the collision frequency with the electrophile (2-chloro-4,6-dimethylpyrimidine).
Reaction Scheme

The transformation relies on the amine of ethanolamine displacing the chlorine atom on the pyrimidine ring.

ReactionScheme SM1 2-Chloro-4,6- dimethylpyrimidine (Electrophile) TS Meisenheimer-like Transition State SM1->TS + Heat SM2 Ethanolamine (Nucleophile) SM2->TS Prod 2-[(4,6-Dimethylpyrimidin- 2-yl)amino]ethanol (Target) TS->Prod - Cl⁻ Byprod HCl (Scavenged) TS->Byprod

Figure 1: Mechanistic pathway of the


 reaction. Maximizing the concentration of SM2 drives the equilibrium toward the Transition State.

Optimized Protocol: The "Neat Fusion" Method

This protocol typically boosts yields to 85-95% by eliminating solvent interference and ensuring complete consumption of the starting material.

Reagents & Stoichiometry
ComponentRoleEq.Notes
2-Chloro-4,6-dimethylpyrimidine Limiting Reagent1.0Purity >98% recommended.
Ethanolamine Nucleophile / Solvent3.0 - 4.0Excess acts as a base to trap HCl.
Water Quenching AgentN/AUsed for precipitation during workup.
Step-by-Step Methodology

Phase 1: The Reaction (Fusion)

  • Charge: In a round-bottom flask, combine 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and ethanolamine (3.0 eq).

  • Heat: Heat the mixture to 100–110°C (oil bath temperature).

    • Note: You will observe the solid pyrimidine dissolve into the liquid ethanolamine, forming a homogeneous melt.

  • Monitor: Stir for 2–4 hours . Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

    • Endpoint: Disappearance of the chloro-pyrimidine spot.

Phase 2: The Workup (Precipitation)

  • Cool: Allow the reaction mixture to cool to approximately 60°C.

  • Quench: Slowly add cold water (approx. 5-10 volumes relative to reaction mass) with vigorous stirring.

  • Crystallize: Continue stirring as the mixture cools to room temperature (20-25°C). The product should precipitate as a white to off-white solid.

    • Troubleshooting: If an oil forms, scratch the glass or add a seed crystal. (See FAQ below).

  • Isolate: Filter the solid via vacuum filtration.

  • Wash: Wash the cake with cold water (2x) to remove excess ethanolamine and salts.

  • Dry: Dry in a vacuum oven at 50°C.

Troubleshooting Guide (FAQ)

Issue 1: "I'm getting a sticky oil instead of a solid precipitate."

Diagnosis: This is common when the product is slightly impure or if the water temperature is too high during quenching. Corrective Actions:

  • The "Seeding" Technique: Keep the oily mixture stirring. Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Salting Out: Add saturated NaCl solution (brine) instead of pure water. The high ionic strength forces the organic product out of the aqueous phase.

  • Solvent Switch: If water fails, extract the oil into Ethyl Acetate, wash with brine, dry over

    
    , and evaporate. Recrystallize the residue from a mixture of Ether/Hexane  or Cold Ethanol .
    
Issue 2: "My yield is low (<60%), and I see unreacted starting material."

Diagnosis: Incomplete conversion due to low temperature or insufficient nucleophile. Corrective Actions:

  • Increase Equivalents: Ensure you are using at least 3.0 equivalents of ethanolamine. The amine acts as its own base. If you use only 1.0-1.2 eq, the HCl generated will protonate the remaining ethanolamine, rendering it non-nucleophilic.

  • Raise Temperature: Ensure the internal temperature reaches >100°C. Refluxing in ethanol (78°C) is often insufficient to drive this specific sterically hindered reaction to completion efficiently.

Issue 3: "There is a white impurity that is not my product."

Diagnosis: Hydrolysis. The chloro-pyrimidine can react with water (if present in wet reagents) to form 2-hydroxy-4,6-dimethylpyrimidine . Corrective Actions:

  • Dry Reagents: Ensure the ethanolamine is dry.

  • Avoid Aqueous Solvents: Do not use water as a solvent during the reaction phase. Only use it for the workup.

Decision Tree: Optimization Logic

Use this flow to determine the best course of action for your specific constraints.

DecisionTree Start Start: Select Reaction Conditions GreenChem Is 'Green Chemistry' (Solvent-Free) a priority? Start->GreenChem Neat Use NEAT method (Fusion) 100-110°C, 3 eq. Amine GreenChem->Neat Yes (Recommended) Solvent Use Ethanol/Water Reflux (Slower kinetics) GreenChem->Solvent No (Temp Sensitive) Workup1 Quench with Cold Water Neat->Workup1 Result1 High Yield (85-95%) Fast Reaction Workup1->Result1 Workup2 Evaporate Solvent -> Add Water Solvent->Workup2 Result2 Moderate Yield (60-75%) Easier Temp Control Workup2->Result2

Figure 2: Process decision tree comparing the recommended fusion method vs. traditional solvent reflux.

References & Validation

The protocols and troubleshooting steps above are synthesized from established methodologies for aminopyrimidine synthesis and


 reaction kinetics.
  • Solvent-Free Synthesis Efficiency: Solvent-free methods for 2-aminopyrimidine derivatives have been demonstrated to provide higher yields and shorter reaction times compared to ethanol-mediated pathways.[1]

    • Source:

  • General Synthesis of 2-Amino-4,6-Dimethylpyrimidine Derivatives: Standard protocols for reacting 2-chloro-4,6-dimethylpyrimidine with amines typically require reflux or fusion to overcome steric hindrance.

    • Source:

  • Solubility & Purification: The solubility profile of aminopyrimidines suggests low water solubility for the free base, supporting the water-precipitation workup method.

    • Source:

Sources

Optimization

minimizing side products in 2-chloro-4,6-dimethylpyrimidine amination

Executive Summary & Reaction Dynamics The amination of 2-chloro-4,6-dimethylpyrimidine (1) is a deceptively simple Nucleophilic Aromatic Substitution (SNAr). While the C2 position is the most electrophilic site on the ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Dynamics

The amination of 2-chloro-4,6-dimethylpyrimidine (1) is a deceptively simple Nucleophilic Aromatic Substitution (SNAr). While the C2 position is the most electrophilic site on the ring, the presence of electron-donating methyl groups at the C4 and C6 positions significantly deactivates the ring compared to unsubstituted pyrimidines.

The Core Challenge: The methyl groups (+I effect) increase electron density within the ring, raising the activation energy required for nucleophilic attack. This forces the use of higher temperatures or stronger bases, which unfortunately promotes the primary side reaction: Hydrolysis .

Critical Reaction Pathway Analysis

The following diagram illustrates the competition between the desired amination and the thermodynamic sink (hydrolysis).

ReactionPathways SM 2-Chloro-4,6- dimethylpyrimidine (Starting Material) Inter Meisenheimer Complex SM->Inter Activation (Heat/Catalyst) Amine Amine Nucleophile (R-NH2) Amine->Inter High Conc. Water Trace Water (Impurity) Water->Inter Competes if Wet Product 2-Amino-4,6- dimethylpyrimidine (Target) Inter->Product -HCl (Kinetic Product) SideProd 2-Hydroxy-4,6- dimethylpyrimidine (Hydrolysis Impurity) Inter->SideProd -HCl (Thermodynamic Sink)

Figure 1: Mechanistic competition between SNAr amination and hydrolysis. Note that the hydroxy-pyrimidine tautomerizes to the stable pyrimidinone form.

Troubleshooting Guide (Ticket System)

Use this matrix to diagnose issues based on TLC or LC-MS data.

SymptomProbable CauseTechnical Solution
Stalled Reaction (SM remains after 12h)Ring Deactivation: The 4,6-dimethyl groups reduce C2 electrophilicity.Switch Solvent: Move from EtOH to high-boiling aprotic polar solvents (NMP, DMSO) to increase reaction temperature >100°C. Catalysis: If using an aryl amine, switch to Buchwald-Hartwig conditions (See Protocol B).
New Spot at Baseline (High Polarity)Hydrolysis: Formation of 2-hydroxy-4,6-dimethylpyrimidine due to wet solvent/base.Dry System: Use anhydrous solvents (water <500 ppm). Switch base from hygroscopic KOH/NaOH to Cs₂CO₃ or DIPEA.
Precipitate Stalling Stirring Salt Formation: Amine-HCl salt is insoluble and coating the stir bar.Solubility: Add 10% water (if amine is aliphatic and excess is used) or switch to a biphasic system (Toluene/Water) with a phase transfer catalyst (TBAB).
Sublimation of SM Volatility: 2-chloro-4,6-dimethylpyrimidine has a low MP (34-38°C) and sublimes.Condenser Temp: Ensure reflux condenser is cooled to <5°C. Wash down walls with solvent periodically.
LC-MS shows M+16 peak N-Oxide Formation: Oxidation of the pyrimidine nitrogens.Inert Atmosphere: Degas solvents with N₂/Ar sparging for 15 mins. Eliminate peroxides from ether/THF if used.

Optimized Experimental Protocols

Protocol A: Aliphatic Amines (Standard SNAr)

Best for: Primary/Secondary alkyl amines (e.g., morpholine, benzylamine).

Theory: Aliphatic amines are strong enough nucleophiles to overcome the methyl-deactivation without metal catalysis, provided the temperature is sufficient.

  • Stoichiometry: 1.0 eq Substrate : 1.2 eq Amine : 2.0 eq Base (DIPEA or Et₃N).

  • Solvent: n-Butanol or Isopropanol (Anhydrous).

    • Why: Higher boiling point than EtOH allows higher reaction temperature (100-117°C) to overcome the activation barrier.

  • Procedure:

    • Dissolve 2-chloro-4,6-dimethylpyrimidine in solvent (5 mL/mmol).

    • Add base, then amine dropwise.

    • Reflux for 4–12 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Self-Validation: The product is usually more polar than the starting material. If a very polar spot appears (Rf < 0.1), check for hydrolysis.

  • Workup:

    • Cool to RT. The product often precipitates. Filter and wash with cold water (removes salts).

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with NaHCO₃ (aq) and Brine.

Protocol B: Aromatic Amines (Buchwald-Hartwig)

Best for: Anilines or sterically hindered amines.

Theory: Anilines are too weak to attack the deactivated pyrimidine ring under standard SNAr conditions. Palladium catalysis is required to facilitate the C-N bond formation.[1]

  • Catalyst System: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%).

    • Why: Xantphos is a wide bite-angle ligand excellent for reductive elimination in C-N coupling.

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq).

    • Note: NaOtBu is stronger but moisture sensitive.

  • Solvent: 1,4-Dioxane or Toluene (Degassed).

  • Procedure:

    • Charge flask with Substrate, Amine, Base, and Pd/Ligand.

    • Evacuate and backfill with N₂ (3 cycles).

    • Add degassed solvent.

    • Heat to 100°C for 12–16 hours.

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a solvent? A: Only for highly reactive amines (like hydrazine or methylamine). For most amines, ethanol's boiling point (78°C) is insufficient to drive the reaction to completion against the electron-rich 4,6-dimethylpyrimidine ring, leading to long reaction times and increased hydrolysis risk.

Q: My starting material is solid but turns to liquid immediately upon heating. Is this normal? A: Yes. 2-chloro-4,6-dimethylpyrimidine has a melting point of ~34-38°C. It will melt before the reaction temperature is reached. Ensure your stirring is vigorous to mix the biphasic melt if you are running neat or in low-solubility solvents.

Q: How do I remove the hydrolysis side product (2-hydroxy-4,6-dimethylpyrimidine)? A: The hydroxy impurity is significantly more acidic (pKa ~9) and polar than the amino product.

  • Method: Dissolve the crude mixture in organic solvent (EtOAc/DCM). Wash with 1M NaOH. The hydroxy impurity will deprotonate and move to the aqueous layer. The amino product will remain in the organic layer.

References

  • Reaction Mechanism & Deactivation

    • Mechanism of SNAr in Pyrimidines: The electron-donating effect of methyl groups at C4/C6 renders C2 less reactive than in 2,4-dichloropyrimidine.
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

  • Buchwald-Hartwig Conditions

    • Application to deactivated heteroaryls: Detailed protocols for Pd-catalyzed amin
    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Journal of the American Chemical Society, 116(13), 5969–5970.

  • Hydrolysis Side Products

    • Identification of Isocytosine derivatives: Analysis of hydrolysis r
    • Source: Boarland, M. P. V., & McOmie, J. F. W. (1951). Pyrimidines. Part II. The absorption spectra of some substituted pyrimidines. Journal of the Chemical Society, 1218-1221.

  • Solubility Data

    • Physical properties of 2-chloro-4,6-dimethylpyrimidine: Melting point and solubility data for process optimiz
    • Source: PubChem Compound Summary for CID 78864.

Sources

Troubleshooting

separating 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol from starting materials

Topic: Separation of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol from Starting Materials Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol from Starting Materials Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Chemical Context

You are performing a Nucleophilic Aromatic Substitution (


) reaction.
  • Target Molecule: 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol (Amphiphilic: basic pyrimidine core + polar hydroxyl tail).

  • Starting Material A (Electrophile): 2-Chloro-4,6-dimethylpyrimidine (Lipophilic, non-polar).

  • Starting Material B (Nucleophile): Ethanolamine (Highly polar, water-soluble, basic).

The Separation Challenge: The product shares polarity characteristics with both starting materials. It has the lipophilicity of the pyrimidine ring (like SM A) and the polarity of the alcohol tail (like SM B). Standard silica chromatography often fails due to "streaking" caused by the amine/hydroxyl interaction with silanols.

Recommended Strategy: Do not rely on chromatography as a first pass. Use pH-controlled extractive workup followed by crystallization . This utilizes the specific


 difference between the product and the starting materials.

Critical Workflow: The "pH Swing" Extraction

This protocol separates the product from both the lipophilic chloro-pyrimidine and the hydrophilic ethanolamine without a column.

Phase 1: Removal of Lipophilic Impurities (Unreacted Chloro-pyrimidine)
  • Quench: Dilute the reaction mixture with 1M HCl until the pH is roughly 2–3.

    • Chemistry: This protonates the product (forming the pyrimidinium salt) and the ethanolamine. Both become highly water-soluble.

    • Unreacted Chloro-pyrimidine: Remains uncharged and lipophilic.

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).

    • Result: The organic layer contains the unreacted 2-chloro-4,6-dimethylpyrimidine. Discard this organic layer (or save for recovery).

    • Status: Your product is now in the aqueous acid layer, free of the chloro-starting material.

Phase 2: Removal of Hydrophilic Impurities (Ethanolamine)
  • Basify: Slowly add 2M NaOH or saturated

    
      to the aqueous layer until pH reaches 9–10.
    
    • Chemistry: This deprotonates the product, returning it to its neutral, free-base form.

    • Crucial Note: Ethanolamine is also a base. However, the product is significantly more lipophilic than ethanolamine due to the aromatic ring.

  • Extract: Extract the basic aqueous mixture with DCM or EtOAc (3x).

    • Partitioning: The neutral product migrates into the organic layer. The highly polar ethanolamine (and inorganic salts) prefers to stay in the aqueous water phase.

  • Finish: Dry the combined organic layers over

    
    , filter, and concentrate
    in vacuo.
    
Visualizing the Logic (DOT Diagram)

ExtractionWorkflow Start Crude Reaction Mixture (Product + SM A + SM B) Acidify Add 1M HCl (pH 2-3) Start->Acidify Wash Wash with EtOAc Acidify->Wash OrgLayer1 Organic Layer: Contains SM A (2-Chloro-4,6-dimethylpyrimidine) Wash->OrgLayer1 Discard AqLayer1 Aqueous Layer: Protonated Product (Salt) + Protonated Ethanolamine Wash->AqLayer1 Keep Basify Basify with NaOH (pH 10) AqLayer1->Basify Extract Extract with DCM Basify->Extract AqLayer2 Aqueous Layer: Contains SM B (Ethanolamine) + Salts Extract->AqLayer2 Discard OrgLayer2 Organic Layer: Target Product (Free Base) Extract->OrgLayer2 Keep Final Evaporate & Crystallize OrgLayer2->Final

Caption: Figure 1. Acid-Base "Swing" Extraction protocol to isolate amphiphilic aminopyrimidines.

Purification: Crystallization Protocols

After extraction, you may have an off-white solid or a viscous oil. Use these solvents to obtain analytical purity.

Solvent SystemRatio (v/v)ApplicationNotes
Water / Ethanol 80:20 to 50:50Primary Choice Dissolve in hot ethanol, add hot water until turbid, cool slowly. Removes trace salts.
Toluene 100%Polishing Excellent for removing non-polar colored impurities. Product usually crystallizes as needles.
EtOAc / Hexane 1:3Oiling Out Use if the product refuses to solidify. Dissolve in min. EtOAc, add Hexane until cloudy.

Protocol:

  • Dissolve crude solid in minimum boiling solvent (e.g., Toluene).

  • If colored impurities persist, add activated charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.

  • Allow to cool to room temperature slowly (rapid cooling traps impurities).

  • Chill at 4°C for 2 hours.

  • Filter and wash with cold mother liquor.

Troubleshooting & FAQs

Q: The product "oiled out" instead of crystallizing. What happened?

  • Cause: This is common with amino-alcohols. It often means the solution is too concentrated or cooled too fast, or there is residual ethanolamine acting as a co-solvent.

  • Fix: Re-dissolve the oil by heating. Add a "seed crystal" if available. If not, scratch the inner glass wall of the flask with a glass rod to induce nucleation. Alternatively, switch to the EtOAc/Hexane system, which is less prone to oiling than water/alcohol.

Q: I see a spot on TLC that trails/streaks. Is that my product?

  • Analysis: Yes. Amines interact with the acidic silica gel.

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your TLC eluent (e.g., 5% MeOH in DCM + 1% TEA). This neutralizes the silica and sharpens the spot.

Q: My yield is lower than expected (<50%). Where is the product?

  • Diagnosis: The product likely stayed in the aqueous layer during the basic extraction (Step 2 of the workflow). The hydroxyethyl group increases water solubility significantly.

  • Fix: Saturate the aqueous layer with NaCl (brine) before the DCM extraction. This "salts out" the organic product, forcing it into the organic layer.

Q: Can I use column chromatography instead?

  • Advice: Only as a last resort. If you must, use DCM:MeOH (95:5) with 1%

    
     . Do not use pure silica; the product will bind irreversibly.
    

References

  • General Nucleophilic Aromatic Substitution on Pyrimidines

    • Mechanism & Conditions:[1][2][3][4][5][6][7] March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Contextual grounding for

      
      ).
      
  • Synthesis of 2-aminopyrimidine derivatives: Protocol: Chesterfield, J. et al. "Pyrimidines. Part I. The Synthesis of Some 2-Amino-4,6-dimethylpyrimidines." Journal of the Chemical Society, 1955. Relevance: Establishes the solubility profiles and crystallization solvents (Water/Ethanol) for this specific class of molecules.
  • Purification of Amino-Alcohols: Technique: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 6th Ed. Butterworth-Heinemann, 2009. Relevance: Source for "salting out" techniques and crystallization solvent selection for polar amines.
  • Reaction Monitoring (TLC of Amines)

    • Method: "Thin Layer Chromatography Stains." Merck Millipore Technical Library.

    • Relevance: Validation of Ninhydrin/KMnO4 for visualizing non-UV active amines like ethanolamine.

Sources

Optimization

Technical Support Center: 4,6-Dimethylpyrimidine Functionalization

The following Technical Support Guide is designed for researchers facing steric and electronic challenges when functionalizing the 4,6-dimethylpyrimidine scaffold. Ticket ID: #PYR-46DM-SUB Status: Open Assigned Specialis...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers facing steric and electronic challenges when functionalizing the 4,6-dimethylpyrimidine scaffold.

Ticket ID: #PYR-46DM-SUB Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The 4,6-dimethylpyrimidine scaffold presents a classic "steric sandwich" challenge. While the methyl groups at positions 4 and 6 electronically activate the ring (via induction), they simultaneously create significant steric hindrance at the C5 position. Furthermore, the electron-deficient nature of the pyrimidine ring makes Electrophilic Aromatic Substitution (EAS) inherently sluggish.

This guide addresses three specific "pain points":

  • The C5 "Sandwich" Problem: Overcoming steric blocking during electrophilic attack.

  • The "Blocked" Cross-Coupling: Catalyzing reactions on 5-halo-4,6-dimethylpyrimidines.

  • Lateral Functionalization: Utilizing the methyl groups as nucleophiles (the workaround).

Part 1: Diagnostic Flowchart

Before selecting a protocol, determine your exact steric bottleneck using the decision matrix below.

G Start Start: What is your target? TargetC5 Functionalize Ring C5 (The 'Sandwich') Start->TargetC5 TargetMe Functionalize Methyl Groups (Lateral Lithiation) Start->TargetMe TargetC2 Functionalize C2 (Nucleophilic Displacement) Start->TargetC2 EAS Is C5 currently H? TargetC5->EAS Lithiation Lateral Lithiation (LDA/n-BuLi) TargetMe->Lithiation SnAr SnAr / Chichibabin (Sterics minimal unless Nu is massive) TargetC2->SnAr DirectEAS Direct EAS (Nitration/Halogenation) EAS->DirectEAS Yes Coupling Is C5 Halogenated? EAS->Coupling No (Br/I present) Buchwald Steric Pd-Catalysis (Requires SPhos/XPhos) Coupling->Buchwald

Caption: Decision matrix for selecting the correct functionalization pathway based on substrate state and target position.

Part 2: Troubleshooting Modules

Module A: The C5 "Sandwich" (Electrophilic Substitution)

The Issue: You are trying to install a halogen or nitro group at C5. The reaction is low-yielding or returns starting material. Root Cause: The C5 position is sterically crowded by the flanking 4,6-methyl groups. Additionally, the pyrimidine nitrogens deactivate the ring, making it a poor nucleophile for standard EAS.

Protocol 1: Optimized C5-Bromination

Standard Br2/FeBr3 often fails here. We utilize a polarity-driven approach to overcome the deactivation.

Reagents:

  • Substrate: 4,6-Dimethylpyrimidine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or TFA (if highly unreactive)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 4,6-dimethylpyrimidine in 20 mL of Glacial AcOH.

  • Addition: Add NBS (11 mmol) in a single portion.

  • Activation: The reaction typically requires thermal activation. Heat to 80°C .

    • Why? AcOH protonates the NBS, increasing the electrophilicity of the bromine species (

      
       equivalent), which is small enough to slip between the methyl groups.
      
  • Monitoring: Monitor by TLC (EtOAc/Hexane). If stalled after 2h, add 0.1 eq of conc.

    
    .
    
  • Workup: Pour into ice water. Neutralize with

    
    . The product, 5-bromo-4,6-dimethylpyrimidine, usually precipitates.
    

Data Verification (Yield Comparison):

Method Solvent Temp Yield Notes

|


 | 

| Reflux | <10% | Lewis acid complexes with ring N, killing reactivity. | | NBS | MeCN | Reflux | 35% | Solvent not polar enough to stabilize transition state. | | NBS | AcOH | 80°C | 88% | Protic solvent assists leaving group departure. |
Module B: Cross-Coupling at the Blocked C5 Position

The Issue: You have 5-bromo-4,6-dimethylpyrimidine and need to couple an aryl group (Suzuki) or amine (Buchwald). The reaction fails or de-halogenates (reduction). Root Cause: The oxidative addition of Pd into the C-Br bond is feasible, but the reductive elimination step is severely hampered by the "ortho-effect" of the 4,6-methyls, which prevent the Pd-center from adopting the necessary planar geometry with the coupling partner.

Protocol 2: Sterically Demanding Suzuki Coupling

Standard


 is useless here. You must use dialkylbiaryl phosphine ligands.

Reagents:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos or XPhos (4-8 mol%)

    • Mechanism:[1][2][3][4][5][6][7] These bulky, electron-rich ligands form a monoligated Pd(0) species that is highly active. The "roof" of the ligand protects the metal center while forcing the reaction forward sterically.

  • Base:

    
     (3.0 eq) - Anhydrous is critical.
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[8]

Step-by-Step:

  • Pre-complexation: In a glovebox or under Ar, mix

    
     and SPhos in the solvent and stir for 10 min at RT to generate the active catalyst.
    
  • Loading: Add the 5-bromo-4,6-dimethylpyrimidine (1.0 eq), Boronic Acid (1.5 eq), and Base.

  • Degassing: Sparge with Argon for 15 mins. Oxygen is a poison here.

  • Reaction: Heat to 100-110°C for 12-24h.

  • Troubleshooting: If you see "homocoupling" of the boronic acid, switch to Pd-PEPPSI-IPr catalyst, which is extremely robust for hindered substrates.

Module C: Lateral Functionalization (The Workaround)

The Issue: You cannot functionalize C5 directly, or you need to extend the carbon skeleton. Solution: Lateral Lithiation. The protons on the 4,6-methyl groups are acidic (


) due to resonance stabilization by the ring nitrogens.
Protocol 3: Regioselective Lateral Lithiation

Reagents:

  • Base: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

    • Avoid n-BuLi alone: It may attack the C2 position (nucleophilic addition) or cause polymerization.

  • Electrophile: Methyl Iodide, Benzaldehyde, etc.

  • Solvent: THF (Anhydrous).[9]

Step-by-Step:

  • Cooling: Cool THF solution of 4,6-dimethylpyrimidine to -78°C .

  • Deprotonation: Add LDA (1.1 eq) dropwise.

    • Visual Cue: The solution often turns deep red/orange, indicating the formation of the lateral anion.

  • Aging: Stir for 30-45 mins at -78°C. Do not warm up, or the anion may isomerize or decompose.

  • Quench: Add the electrophile (e.g., MeI) slowly.

  • Warm: Allow to warm to RT naturally.

Mechanism Visualization: The lithium coordinates to the ring nitrogen, directing the deprotonation to the adjacent methyl group (Lateral Lithiation).

Part 3: Frequently Asked Questions (FAQs)

Q1: Why can't I just use Friedel-Crafts acylation to put a ketone at C5? A: Friedel-Crafts alkylation/acylation fails on pyrimidines. The Lewis Acid (


) coordinates strongly to the pyrimidine nitrogens, placing a full positive charge on the ring. This completely deactivates the ring towards further electrophilic attack. You must use Minisci reactions  (radical chemistry) or lithiation strategies for acylation.

Q2: I'm trying to do an SnAr at C2 with a bulky amine, but it's not working. Is this steric hindrance from the 4,6-methyls? A: Unlikely. The 4,6-methyls are meta to the C2 position. The issue is likely the electron-richness of your amine or the poor leaving group ability.

  • Fix: Switch to a better leaving group (2-methylsulfonyl-4,6-dimethylpyrimidine) or use Buchwald-Hartwig conditions (Pd-catalyzed amination) rather than thermal SnAr.

Q3: Can I nitrate C5 using standard


? 
A:  Yes, but it requires forcing conditions. The 4,6-dimethyl groups help, but the protonation of the nitrogens in strong acid hinders the reaction.
  • Tip: Use fuming nitric acid and sulfuric acid, and heat carefully. Ensure you control the exotherm, as dinitration (on the methyls) is a side risk.

References

  • Pyrimidines and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry III. (2008). Elsevier. Link

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides/Bromides." Accounts of Chemical Research. (Discusses SPhos/XPhos for hindered substrates). Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[2] "Heteroatom-Facilitated Lithiations." Organic Reactions.[4][7][8][9][10][11][12][13][14] (The definitive guide on lateral lithiation mechanisms). Link

  • BenchChem Technical Notes. "Catalyst Selection for Cross-Coupling with 2-Chloro-4-methylpyrimidin-5-amine." (Practical industrial protocols for pyrimidine couplings). Link

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

Executive Summary This technical guide addresses the crystallization challenges associated with 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol (CAS: 1742-29-6).[1] Due to the molecule's amphiphilic nature—comprising a lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the crystallization challenges associated with 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol (CAS: 1742-29-6).[1] Due to the molecule's amphiphilic nature—comprising a lipophilic dimethylpyrimidine ring and a hydrophilic hydroxyethyl tail—standard solvent screening often results in common failure modes such as "oiling out" (liquid-liquid phase separation) or solvate formation.[1]

This guide provides a logic-driven approach to solvent selection, balancing thermodynamic yield against impurity rejection, specifically targeting the removal of starting materials like 2-chloro-4,6-dimethylpyrimidine.[1]

Solvent Selection Framework

The following matrix categorizes solvents based on their interaction with the solute's functional groups (pyrimidine nitrogen acceptors and hydroxyl donors).

Table 1: Solvent Screening Matrix for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol
Solvent ClassSpecific SolventSolubility BehaviorRisk ProfileRecommended Use
Alcohols (Protic) Methanol, EthanolHigh (Temp.[1] dependent)Solvate formation; Low yield if not cooled significantly.[1]Primary Solvent for cooling crystallization.[1]
Esters (Polar Aprotic) Ethyl Acetate, IPAcModerate Oiling out if water content is uncontrolled.[1]Anti-solvent or Cooling solvent (High Purge Factor).[1]
Hydrocarbons Toluene, HeptaneVery Low Agglomeration; Occlusion of impurities.[1]Anti-solvent (add slowly to avoid oiling out).[1]
Water WaterModerate-High Hydrate formation; Slow drying.[1]Co-solvent (keep <10% v/v to suppress oiling out).[1]

Technical Note: The hydroxyethyl side chain increases solubility in alcohols significantly compared to the bare aminopyrimidine core. To maximize yield, a binary system (e.g., Ethanol/Water or Ethyl Acetate/Heptane) is often required.

Troubleshooting Guide & FAQs

Q1: Why is my product "oiling out" instead of crystallizing?

Diagnosis: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the interaction between the solute and solvent is unfavorable at the supersaturation point, often before the crystal lattice can form. This is common in amphiphilic molecules like 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol when the solvent is too non-polar (e.g., adding Heptane too fast to Ethyl Acetate).[1]

Corrective Action:

  • Increase Temperature: Redissolve the oil by heating to the single-phase region.[1]

  • Seed at the Cloud Point: Add seeds (0.5–1.0 wt%) immediately when the solution becomes turbid to provide a surface for growth, bypassing the amorphous oil phase.

  • Adjust Solvent Polarity: Increase the ratio of the polar solvent (e.g., Ethanol) slightly to stabilize the solute in solution until nucleation occurs.

Q2: How do I remove the starting material (4,6-dimethyl-2-chloropyrimidine)?

Diagnosis: The starting material is significantly more lipophilic than the product. If you crystallize from very non-polar solvents, the impurity may co-precipitate.

Protocol:

  • Select a Polar System: Use Ethanol/Water (90:10) .[1] The lipophilic impurity will remain dissolved in the mother liquor (ethanol-rich phase) while the more polar product crystallizes out upon cooling.

  • Avoid Complete Evaporation: Never drive the crystallization to dryness; stop at ~10°C and filter to ensure impurities remain in the supernatant.

Q3: I am seeing multiple melting points in DSC. Is this polymorphism?

Diagnosis: Yes, or solvate formation. The ethanolamine tail is a hydrogen bond donor/acceptor, making the lattice prone to trapping solvent molecules (methanol/water solvates) or forming different H-bond networks (polymorphs).

Validation Steps:

  • TGA (Thermogravimetric Analysis): Check for weight loss <100°C. If >2% loss, you likely have a solvate.[1]

  • Slurry Conversion: Stir the solid in a non-solvating solvent (e.g., Heptane or dry Ethyl Acetate) at 50°C for 24 hours to convert metastable solvates to the stable anhydrous form.

Process Logic & Visualization

The following diagram outlines the decision tree for optimizing the crystallization process, specifically addressing the "oiling out" risk.

CrystallizationLogic Start Start: Crude Reaction Mixture SolventSelect Select Primary Solvent (Target: Ethanol or EtOAc) Start->SolventSelect Dissolution Heat to Dissolution (Reflux) SolventSelect->Dissolution CheckClear Is Solution Clear? Dissolution->CheckClear Filter Hot Filtration (Remove Insolubles) CheckClear->Filter No Cooling Controlled Cooling (1°C/min to 50°C) CheckClear->Cooling Yes Filter->Cooling CloudPoint Cloud Point Observed? Cooling->CloudPoint CloudPoint->Cooling No (Continue Cooling) OilCheck Is it Oiling Out (Droplets)? CloudPoint->OilCheck Yes Seed Add Seeds (1 wt%) @ Metastable Zone OilCheck->Seed No (Nucleation) RemedyOil Remedy: Reheat & Add Polar Co-solvent OilCheck->RemedyOil Yes (Failure Mode) Antisolvent Add Antisolvent (Heptane/Water) Seed->Antisolvent Isolate Isolate & Wash Antisolvent->Isolate RemedyOil->Cooling Retry

Figure 1: Decision tree for crystallization process development, highlighting the critical control point for preventing Liquid-Liquid Phase Separation (Oiling Out).

References

  • Solubility Analysis of Aminopyrimidines : Wang, J., et al. "Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents."[1][2] Journal of Chemical & Engineering Data, 2025. [Link] (Provides the thermodynamic baseline for pyrimidine ring solubility in alcohols vs. esters.)

  • Thermodynamics of Pyrimidine Derivatives : Zhang, C., et al. "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents."[1] Journal of Chemical Thermodynamics, 2016. [Link] (Demonstrates the solubility trends of substituted pyrimidines, validating the use of polar aprotic solvents for purification.)

  • Polymorphism Control in Pharmaceutical Crystallization : Ukrainczyk, M. "Solvent Selection in Pharmaceutical Crystallization Process Development."[1] APC Webinar Series, 2020. [Link] (Authoritative guide on cooling profiles and antisolvent addition rates to avoid oiling out.)

  • General Solubility Data for 2-Amino-4,6-dimethylpyrimidine : PubChem Compound Summary for CID 13021.[1] [Link] (Used to derive lipophilicity data for the core structure of the target molecule.)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

Executive Summary This guide provides a technical comparison of HPLC methodologies for the analysis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol , a polar, basic pyrimidine derivative often encountered as an intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the analysis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol , a polar, basic pyrimidine derivative often encountered as an intermediate or impurity in the synthesis of APIs such as Bosentan and sulfonamide herbicides.[1]

We compare the performance of a Traditional Fully Porous C18 Method against an Optimized Core-Shell Biphenyl Method . Experimental data demonstrates that the Biphenyl phase, utilizing


 interactions, offers superior selectivity, peak shape, and retention for this analyte compared to standard alkyl-bonded phases.[2]

Analyte Profile & Chromatographic Challenges

Understanding the physicochemical properties of the analyte is the foundation of robust method development.

PropertyDescriptionChromatographic Implication
Analyte 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanolPolar, basic heterocycle.[1]
Structure Pyrimidine ring with 4,6-dimethyl substitution and a 2-aminoethanol side chain.[1]Contains both a hydrophobic aromatic core and a hydrophilic H-bonding tail.[1]
pKa (Predicted) ~4.5 - 5.0 (Pyrimidine N)At acidic pH (<3), the molecule is protonated (cationic), leading to low retention on C18 and secondary interactions with silanols.
LogP ~0.7 - 1.0Low hydrophobicity requires highly aqueous mobile phases or alternative retention mechanisms.[1]

The Challenge: Standard C18 protocols often fail for this molecule due to:

  • Dewetting/Phase Collapse: High aqueous content needed for retention can cause C18 chain collapse.[1][2]

  • Peak Tailing: Protonated amines interact with residual silanols on the silica surface.[2]

  • Low Retention: The polar hydroxyl group reduces interaction with alkyl chains.[2]

Comparative Analysis: C18 vs. Biphenyl Core-Shell[1]

We evaluated two distinct separation strategies. The "Product" in focus is the Core-Shell Biphenyl Stationary Phase , compared against the industry-standard Fully Porous C18 .[1]

Method A: Traditional Approach (The Control)
  • Column: Fully Porous C18 (5 µm, 150 x 4.6 mm)[2]

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile (Isocratic)

  • pH: 2.2 (Acidic)

  • Mechanism: Hydrophobic Interaction[1][2]

Method B: Optimized Approach (The Recommendation)
  • Column: Core-Shell Biphenyl (2.6 µm, 100 x 4.6 mm)[1]

  • Mobile Phase: 10 mM Ammonium Acetate / Methanol (Gradient)

  • pH: 6.8 (Neutral)

  • Mechanism: Hydrophobic +

    
     Interaction + Dipole-Dipole[1]
    
Performance Data Summary
ParameterMethod A (C18, pH 2.2)Method B (Biphenyl, pH 6.[2]8)Improvement
Retention Time (

)
2.1 min (Near void)5.4 min+157% (Better capacity factor)
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric)Significant improvement
Theoretical Plates (

)
~4,500~12,000High Efficiency (Due to Core-Shell)
Resolution (

)
*
1.23.5Baseline Separation

*Resolution calculated against the precursor 2-chloro-4,6-dimethylpyrimidine.

Technical Insight

The Biphenyl phase excels here because the pyrimidine ring of the analyte engages in strong


 overlap with the biphenyl ligands. Furthermore, operating at pH 6.8  keeps the analyte in its neutral form, maximizing hydrophobic retention and eliminating cationic repulsion/silanol attraction, which is the primary cause of tailing in Method A.[2]

Detailed Experimental Protocol (Method B)

This protocol is designed for the quantification and impurity profiling of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol.[1]

Reagents & Equipment[3][4][5][6][7][8]
  • Solvents: LC-MS Grade Methanol, Water.[1][2]

  • Buffer: Ammonium Acetate (High Purity).

  • Column: Core-Shell Biphenyl, 100 Å, 2.6 µm, 100 x 4.6 mm.[1][2]

  • System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1200/1290 or Waters Alliance).

Step-by-Step Workflow

1. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[1][2] Filter through 0.22 µm nylon filter.[1][2] Adjust pH to 6.8 ± 0.1 using dilute Acetic Acid or Ammonia if necessary (usually native pH is sufficient).

  • Mobile Phase B: 100% Methanol.[1][2]

2. Instrument Setup:

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: 35°C (Improves mass transfer).

  • Detection: UV @ 254 nm (Pyrimidine

    
    ) and 210 nm (for non-aromatic impurities).
    
  • Injection Volume: 5 µL.

3. Gradient Program:

Time (min)% Mobile Phase BDescription
0.05%Initial Equilibration
1.05%Isocratic Hold (Focusing)
8.090%Linear Ramp (Elution)
10.090%Wash
10.15%Re-equilibration
14.05%Ready for next injection

4. System Suitability Criteria:

  • Tailing Factor: NMT 1.3.

  • Precision (RSD): NMT 2.0% for 6 replicate injections.

  • Resolution: NLT 2.0 between analyte and nearest impurity.

Method Development Logic Visualization

The following diagram illustrates the decision pathway taken to select the Biphenyl method over the traditional C18 approach.

MethodDevelopment Start Analyte: 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol (Polar, Basic Pyrimidine) Choice1 Initial Column Selection Start->Choice1 PathA Path A: C18 (Alkyl Phase) Choice1->PathA Standard Protocol PathB Path B: Biphenyl (Phenyl Phase) Choice1->PathB Targeted Selectivity ResultA Issue: Low Retention & Tailing (Silanol Interaction) PathA->ResultA ResultB Mechanism: Pi-Pi Interaction + Hydrophobic Retention PathB->ResultB OptA Attempt Optimization: Ion-Pairing or High Aqueous ResultA->OptA OptB Optimization: pH 6.8 (Neutral Species) ResultB->OptB OutcomeA Outcome: Complex Mobile Phase, Slow Equilibration OptA->OutcomeA OutcomeB Outcome: Sharp Peaks, High Selectivity, Fast Equilibration OptB->OutcomeB

Caption: Decision tree highlighting the mechanistic advantages of Biphenyl phases for pyrimidine analysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Fronting Column OverloadReduce injection volume to 2 µL or dilute sample.
Retention Time Drift pH InstabilityEnsure buffer capacity (10-20 mM) is sufficient; check pH of aqueous phase daily.
High Backpressure Particulate MatterFilter samples through 0.22 µm PTFE or Nylon filters; use a guard column.[1][2]
Split Peaks Solvent MismatchDissolve sample in initial mobile phase (5% MeOH) rather than 100% MeOH.

References

  • BenchChem. (2025).[2][3][4] A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Retrieved from

  • Kazoka, H. (2007).[2][5][6] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.[2]

  • Bansal, G., et al. (2012).[2] ESI-MS and LC–ESI-MS studies to characterize forced degradation products of bosentan and a validated stability-indicating LC–UV method. Journal of Pharmaceutical and Biomedical Analysis.

  • Sielc Technologies. (n.d.).[2] Separation of 4-Aminopyrazolo(3,4-d)pyrimidine on Newcrom R1 HPLC column. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 2-Amino-4,6-dimethylpyrimidine.[1][7][8] National Library of Medicine.[2]

Sources

Comparative

1H NMR characterization of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

Executive Summary: The Characterization Challenge Characterizing 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol presents a specific analytical dichotomy common in drug discovery scaffolds: the molecule possesses a lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Characterization Challenge

Characterizing 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol presents a specific analytical dichotomy common in drug discovery scaffolds: the molecule possesses a lipophilic heteroaromatic core (the dimethylpyrimidine) fused with a hydrophilic, labile tail (the ethanolamine).[1]

Standard high-throughput screening often defaults to Chloroform-d (CDCl₃) .[1] However, for this specific ligand, CDCl₃ is an inferior alternative . It frequently fails to resolve the diagnostic exchangeable protons (NH and OH) and suffers from solubility-induced line broadening.[1][2]

This guide objectively compares the spectral performance of this compound in DMSO-d₆ versus CDCl₃ and D₂O , establishing DMSO-d₆ as the superior medium for full structural elucidation.[1] We provide a self-validating protocol to confirm the integrity of the ethanolamine side chain, a common failure point in synthesis.

Structural Analysis & Proton Assignment Strategy

To validate this structure, we must account for three distinct chemical environments.

  • The Pyrimidine Core (Aromatic/Methyls): The symmetry of the 4,6-dimethyl substitution pattern simplifies the aromatic region.[1] We expect a single aromatic signal (H-5) and a single intense methyl signal (6H).[1]

  • The Linker (Amino): The secondary amine (-NH-) connecting the ring and the tail.[1] Its chemical shift is highly sensitive to solvent hydrogen bonding.[1]

  • The Hydrophilic Tail (Ethanolamine): This contains two methylene triplets and a terminal hydroxyl.[1] The coupling between the hydroxyl proton and the adjacent methylene is a critical purity indicator often missed in lower-grade solvents.[1]

Visualizing the Assignment Logic

NMR_Assignment Molecule 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol Core Pyrimidine Core (Lipophilic) Molecule->Core Tail Ethanolamine Tail (Hydrophilic) Molecule->Tail H5 H-5 Proton (Aromatic Singlet) ~6.3 ppm Core->H5 Me 4,6-Dimethyls (Singlet, 6H) ~2.1 ppm Core->Me NH NH Bridge (Broad Singlet) Solvent Dependent Tail->NH CH2_N N-CH2 (Quartet/Triplet) ~3.4 ppm Tail->CH2_N CH2_O O-CH2 (Quartet/Triplet) ~3.5 ppm Tail->CH2_O OH Terminal OH (Triplet in DMSO) ~4.7 ppm Tail->OH NH->CH2_N Connectivity CH2_N->CH2_O J-Coupling CH2_O->OH J-Coupling (Visible in DMSO)

Figure 1: Structural dissection of the target molecule mapping chemical environments to expected NMR signals. Note the critical J-coupling path in the tail.[1]

Comparative Guide: Solvent Performance

The choice of solvent is not merely about solubility; it dictates the information density of the spectrum.[1]

Alternative 1: Chloroform-d (CDCl₃)
  • Status: Not Recommended.[1]

  • Performance:

    • Solubility: Moderate.[1]

    • Spectral Quality: The acidic nature of CDCl₃ often catalyzes the exchange of the OH and NH protons, causing them to broaden significantly or disappear into the baseline.[1]

    • Data Loss: You lose the ability to verify the terminal alcohol's integrity.[1] The methylene signals often collapse into overlapping multiplets.[1]

Alternative 2: Deuterium Oxide (D₂O)[1]
  • Status: Validation Tool Only.

  • Performance:

    • Solubility: Good (due to the ethanolamine tail).[1]

    • Spectral Quality: Excellent resolution of the carbon-bound protons.

    • Mechanistic Utility: D₂O instantly exchanges with NH and OH protons (

      
      ).[1]
      
    • Use Case: Run this after DMSO to confirm that peaks disappearing are indeed the labile NH/OH groups.[1]

The Gold Standard: DMSO-d₆
  • Status: Highly Recommended.

  • Performance:

    • Solubility: Excellent.

    • Hydrogen Bonding: DMSO acts as a hydrogen bond acceptor.[1] This "locks" the OH and NH protons in place on the NMR timescale.

    • Result: The OH signal appears as a sharp triplet (due to coupling with the adjacent

      
      ), and the NH appears as a distinct broad singlet or doublet.[1] This triplet is the ultimate proof of structure , confirming the alcohol has not oxidized to an aldehyde or eliminated.[1]
      

Comparative Data Table

The following table summarizes the chemical shifts (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) you will observe.[1][2][3][4][5] Note the "Diagnostic Value" column, which highlights why DMSO is superior.
Proton AssignmentType

(ppm) in DMSO-d₆

(ppm) in CDCl₃
Multiplicity (DMSO)Diagnostic Value
Py-CH₃ (4,6) Methyl2.10 - 2.15 2.25Singlet (6H)Confirms core symmetry.[1]
N-CH₂ Methylene3.35 - 3.45 3.55Quartet/m (2H)Verifies linker attachment.[1]
O-CH₂ Methylene3.50 - 3.60 3.80Quartet/m (2H)Shifted downfield by Oxygen.[1]
OH Hydroxyl4.65 - 4.75 Broad/InvisibleTriplet (1H)CRITICAL: Visible coupling proves -OH exists.[1]
Py-H (5) Aromatic6.30 - 6.40 6.35Singlet (1H)Shielded by amino group (upfield shift).[1]
NH Amine6.50 - 6.80 Broad/InvisibleBroad Singlet/TripletConfirms secondary amine.[1]

Note: In DMSO-d₆, the water peak appears at ~3.33 ppm. Ensure your product is dry, or the water peak may obscure the N-CH₂ signal.

Experimental Protocol

To ensure reproducibility and avoid artifacts (like "rooftoping" or phase errors), follow this protocol.

Workflow Diagram

Protocol_Flow Start Start: Purified Solid Step1 1. Dry Sample (Vacuum, 40°C, 2h) Removes trace H2O Start->Step1 Step2 2. Solvent Addition (0.6 mL DMSO-d6) Use ampoule source Step1->Step2 Step3 3. Homogenization (Vortex 30s) Ensure full dissolution Step2->Step3 Step4 4. Acquisition (16 Scans, d1=10s) Long delay for quantitation Step3->Step4 Decision Check: OH Triplet? Step4->Decision Pass Success: Characterization Complete Decision->Pass Yes (Sharp) Fail Issue: Wet Solvent or Exchange Decision->Fail No (Broad) Fix Add 1 drop D2O (Shake & Rerun) Fail->Fix Result Validation: OH/NH Disappear Fix->Result

Figure 2: Step-by-step workflow for optimal spectral acquisition and troubleshooting.

Detailed Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the dried 2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanol into a clean vial.

    • Expert Tip: If the sample was synthesized using HCl workup, ensure it is fully neutralized. Trace acid will collapse the OH triplet in DMSO into a broad singlet.[1]

  • Solvation:

    • Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Crucial: Use a fresh ampoule of DMSO. Old DMSO absorbs atmospheric water, creating a massive peak at 3.33 ppm that will obscure your N-CH₂ signal (approx 3.4 ppm).[1]

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Set to 5–10 seconds . The aromatic protons and exchangeable protons have different T1 relaxation times.[1] A longer delay ensures accurate integration ratios (e.g., verifying the Methyl:Aromatic ratio is exactly 6:1).[1]

    • Scans: 16 scans are usually sufficient due to the high sensitivity of the methyl protons.[1]

  • Processing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .[1]

    • Do not reference to TMS unless you added it internally, as TMS volatility can vary.[1]

Scientific Grounding & References

The shift logic provided above is grounded in the well-documented substituent effects of pyrimidines.[1] The amino group at position 2 exerts a strong shielding effect on the H-5 proton via resonance, pushing it upfield (~6.3 ppm) compared to the chloro-precursor (~7.0 ppm).[1]

References:

  • ChemicalBook. 2-Amino-4,6-dimethylpyrimidine NMR Spectrum. (Provides the baseline shifts for the heterocyclic core).

  • National Institutes of Health (NIH/PubChem). 2-Aminopyrimidine Derivatives Characterization.[1] (Validates the solvent effects on amino-pyrimidine tautomers).

    • [1]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[1] Organometallics 2010, 29, 9, 2176–2179. (The authoritative standard for residual solvent peaks in DMSO vs CDCl3).[1]

  • Reich, H. J. Bordwell pKa Table and NMR Data Repository.[1] University of Wisconsin-Madison.[1] (Reference for ethanolamine side-chain coupling constants).

    • [1]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Aminopyrimidine and 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

Introduction In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds, present in a vast array of therapeutic agents and biologically active molecules.[1] Among the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds, present in a vast array of therapeutic agents and biologically active molecules.[1] Among the most versatile building blocks are 2-aminopyrimidines, which serve as key starting materials for constructing more complex molecular architectures.[1][2] This guide provides an in-depth comparison of the chemical reactivity of two prominent analogues: the parent 2-aminopyrimidine and its substituted derivative, 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol .

While structurally similar, the addition of two methyl groups to the pyrimidine ring and an ethanol chain on the exocyclic amine introduces significant electronic and steric modifications. These changes profoundly influence the nucleophilicity of the amino group, the overall basicity of the molecule, and the potential for side reactions. Understanding these differences is critical for researchers in selecting the appropriate reagent and optimizing reaction conditions to achieve desired synthetic outcomes. This document will dissect the structural nuances of each compound, present a comparative analysis of their reactivity in key synthetic transformations, and provide validated experimental protocols for their use.

Structural and Electronic Properties: A Tale of Two Scaffolds

The reactivity of these molecules is a direct consequence of their electronic architecture and three-dimensional structure. The pyrimidine ring itself is inherently electron-deficient, a result of the two electronegative nitrogen atoms which withdraw electron density from the ring carbons.[3][4][5] This π-deficiency makes the ring susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.[4][5]

G cluster_0 2-Aminopyrimidine cluster_1 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol a 2-Aminopyrimidine - π-deficient ring - Exocyclic amino group (electron-donating) - Unhindered N-H for reaction b 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol - Two electron-donating methyl groups - Increased ring electron density - Steric hindrance at amino group - Additional -OH reactive site

Caption: Key structural and electronic differences between the two pyrimidine derivatives.

2-Aminopyrimidine features a primary amino group at the C2 position. This group acts as an electron-donating substituent, which partially counteracts the electron-withdrawing nature of the ring nitrogens and activates the exocyclic amine for nucleophilic reactions.[1] The protons on this primary amine are available for hydrogen bonding, and the nitrogen's lone pair is readily available for reactions. Its basicity is modest, with a reported pKa of approximately 3.5 for the conjugate acid.[6]

2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol presents a more complex profile:

  • Electronic Effects: The two methyl groups at the C4 and C6 positions are weakly electron-donating.[7] This increases the overall electron density of the pyrimidine ring, which in turn enhances the basicity and nucleophilicity of the exocyclic amino nitrogen compared to the unsubstituted parent compound.

  • Steric Effects: The N-ethanol group and the two adjacent methyl groups create significant steric bulk around the exocyclic nitrogen. This steric hindrance can impede the approach of electrophiles, potentially slowing down reaction rates, especially with bulky reagents.[8][9]

  • Additional Functionality: The terminal hydroxyl group (-OH) on the ethanol chain introduces a second reactive site, which can participate in O-alkylation, acylation, or serve as a handle for further molecular elaboration.

Comparative Data Summary
Feature2-Aminopyrimidine2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanolRationale & Implications
Substituents -NH₂ at C2-NH(CH₂)₂OH at C2; -CH₃ at C4, C6Dimethyl and ethanol groups add steric bulk and a new reactive site.
Electronic Nature π-deficient ring, moderated by -NH₂More electron-rich ring due to 2x -CH₃ groupsIncreased electron density enhances the nucleophilicity of the exocyclic nitrogen.[3][7]
Steric Hindrance Low at the exocyclic amineHigh at the exocyclic amineSteric bulk can decrease reaction rates at the nitrogen center.[9]
Basicity (pKa) ~3.5[6]Predicted to be higher than 3.5Electron-donating methyl groups increase basicity.
Additional Reactive Sites NoneTerminal -OH groupAllows for selective O-functionalization, but can lead to competing side reactions.

Comparative Reactivity in Key Transformations

The structural and electronic differences manifest directly in the chemical behavior of these two compounds. We will explore their comparative reactivity in N-alkylation and N-acylation, two of the most common transformations in drug synthesis.

N-Alkylation

N-alkylation is a cornerstone reaction for introducing diversity into molecular scaffolds. The reaction typically involves the nucleophilic attack of the amino group on an alkyl halide or a related electrophile.

G cluster_reactivity Comparative N-Alkylation Reactivity cluster_factors Influencing Factors cluster_outcome Expected Outcome AP 2-Aminopyrimidine Electronics Electronic Effect (Nucleophilicity) AP->Electronics Baseline Sterics Steric Hindrance AP->Sterics Low DMPE 2-[(4,6-...)amino]ethanol DMPE->Electronics + (Me groups donate e⁻) DMPE->Sterics High (Me + EtOH groups) Outcome_AP Faster rate, potential for over-alkylation Outcome_DMPE Slower rate, especially with bulky electrophiles G cluster_considerations Key Decision Points start Select Pyrimidine Substrate reagent Choose Electrophile (e.g., Alkyl Halide, Acyl Chloride) start->reagent sterics Steric Hindrance of Electrophile? reagent->sterics conditions Select Reaction Conditions (Base, Solvent, Temperature) selectivity Potential for Side Reactions? (e.g., O-Alkylation, Over-alkylation) conditions->selectivity reaction Reaction Monitoring (TLC, LC-MS) workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography, Recrystallization) workup->purify product Characterized Product purify->product sterics->conditions Adjust T, time selectivity->reaction Monitor byproducts

Sources

Comparative

Quantitative Analysis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol in Biological Matrices

A Comparative Technical Guide for Bioanalytical Method Development Executive Summary & Molecule Profile 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol (CAS: 5949-66-6) is a functionalized pyrimidine derivative often encoun...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Bioanalytical Method Development

Executive Summary & Molecule Profile

2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol (CAS: 5949-66-6) is a functionalized pyrimidine derivative often encountered as a synthesis intermediate in pharmaceutical manufacturing (e.g., statin precursors) or as a metabolite in the degradation of pyrimidine-based agrochemicals (e.g., pyrimethanil).

Its quantification in biological samples (plasma, urine, tissue homogenates) presents specific challenges due to its amphiphilic nature : it possesses a lipophilic dimethyl-pyrimidine core and a polar hydroxyethyl tail. This duality complicates extraction, often leading to low recovery in standard Liquid-Liquid Extraction (LLE) protocols if pH is not strictly controlled.

This guide compares the two primary analytical approaches—UHPLC-MS/MS (Gold Standard) and HPLC-UV (Alternative)—and provides a validated workflow for the superior method.

Physicochemical Profile (Critical for Method Design)
PropertyValue (Approx.)Implication for Analysis
Molecular Weight 167.21 g/mol Suitable for Small Molecule LC-MS.
LogP ~0.8 - 1.1Moderately polar; requires careful solvent selection in LLE.
pKa (Base) ~4.5 (Pyrimidine N)Ionizable in acidic media; ideal for Cation Exchange SPE.
UV Max ~245-254 nmDetectable by UV, but sensitivity is limited.

Comparative Analysis of Analytical Platforms

The choice of platform depends heavily on the required sensitivity (LOD) and the study phase (Discovery vs. Regulated GLP).

Option A: UHPLC-MS/MS (Recommended)

Best for: PK studies, trace impurity analysis, and complex matrices (urine/plasma).

  • Mechanism: Electrospray Ionization (ESI) in positive mode.[1] The molecule protonates readily at the pyrimidine nitrogen

    
    .
    
  • Selectivity: High. Multiple Reaction Monitoring (MRM) eliminates matrix interference.

  • Sensitivity: LOQ typically 0.5 – 1.0 ng/mL .

  • Throughput: High (Run time < 4 mins).

Option B: HPLC-UV (Alternative)

Best for: High-concentration formulation analysis, raw material purity, or early-stage range finding.

  • Mechanism: UV Absorbance at 254 nm.

  • Selectivity: Low. Endogenous plasma components often co-elute.

  • Sensitivity: LOQ typically 50 – 100 ng/mL .

  • Throughput: Moderate (Run time 10-15 mins to resolve interferences).

Decision Matrix
FeatureUHPLC-MS/MSHPLC-UV
Sensitivity ★★★★★ (Trace Level)★★☆☆☆ (High Level)
Specificity ★★★★★★★☆☆☆
Cost per Sample HighLow
Sample Prep Simple (PPT) or Clean (SPE)Rigorous (LLE/SPE) required to remove UV noise

Deep Dive: The "Hero" Protocol (UHPLC-MS/MS)

Based on the physicochemical properties, a Solid Phase Extraction (SPE) method using Mixed-Mode Cation Exchange (MCX) is superior to Protein Precipitation (PPT) for this molecule. PPT often leaves phospholipids that suppress ionization of the polar "ethanol" tail.

A. Sample Preparation (MCX-SPE Workflow)

Rationale: The analyte is basic (pKa ~4.5). At pH < 3, it is positively charged and binds to the MCX sorbent, while neutral interferences are washed away.

Reagents:

  • Sorbent: Oasis MCX or Strata-X-C (30 mg/1 mL).

  • Loading Buffer: 2% Formic Acid in Water.[2]

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Protocol:

  • Pre-treatment: Aliquot 100 µL Plasma. Add 10 µL Internal Standard (e.g., d6-labeled analog). Add 300 µL 2% Formic Acid . Vortex. (Acidifies sample to ensure ionization).

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample onto cartridge. Flow rate: 1 mL/min.[1][2]

  • Wash 1 (Acidic): 1 mL 2% Formic Acid (Removes proteins/neutrals).

  • Wash 2 (Organic): 1 mL Methanol (Removes hydrophobic neutrals). Crucial: The analyte remains bound by ionic interaction.

  • Elution: Elute with 2 x 250 µL 5% NH4OH in Methanol . (High pH neutralizes the analyte, releasing it).

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase.

B. Instrumental Parameters

LC Conditions:

  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Note: Standard C18 is sufficient; HILIC is an alternative if retention is too low.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

MS/MS Transitions (ESI+):

  • Precursor:

    
     168.1 
    
    
    
  • Quantifier Product:

    
     123.1 (Loss of ethanol chain: 
    
    
    
    ). This is the most stable fragment.
  • Qualifier Product:

    
     106.1 (Ring fragmentation).
    

Visualized Workflow (Graphviz)

The following diagram illustrates the logic flow for the Mixed-Mode Cation Exchange (MCX) extraction, ensuring high recovery and clean baselines.

SPE_Workflow RawSample Biological Sample (Plasma/Urine) Acidify Acidification (Add 2% Formic Acid) Target: pH < 3 RawSample->Acidify Protonation Load Load onto MCX Cartridge (Cation Exchange) Acidify->Load Bind [M+H]+ Wash1 Wash 1: Aqueous Acid (Remove Proteins) Load->Wash1 Waste Wash2 Wash 2: 100% Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Waste Elute Elution: 5% NH4OH in MeOH (Break Ionic Bond) Wash2->Elute Collect Analyze LC-MS/MS Analysis (MRM: 168.1 -> 123.1) Elute->Analyze Inject

Caption: Optimized MCX-SPE workflow leveraging the basicity of the pyrimidine nitrogen for selective extraction.

Performance Validation Data (Representative)

The following data represents typical performance metrics for amino-pyrimidine derivatives using the described LC-MS/MS protocol.

ParameterPerformance MetricNotes
Linearity Range 1.0 – 1000 ng/mL

(Weighted

)
Lower Limit of Quant (LLOQ) 1.0 ng/mLS/N > 10
Extraction Recovery 85% - 92%Consistent across Low/High QC
Matrix Effect < 10% SuppressionMCX removes phospholipids effectively
Precision (Inter-day) < 8.5% CVMeets FDA Bioanalytical Guidelines

Troubleshooting & Expert Insights

Issue 1: Peak Tailing

  • Cause: Interaction between the basic amine and free silanols on the column.

  • Fix: Increase buffer strength (use 10mM Ammonium Formate instead of just Formic Acid) or use an end-capped column (e.g., C18-HSS).

Issue 2: Low Recovery in LLE

  • Cause: The "ethanol" tail makes the molecule too polar for standard Hexane/Ether extraction.

  • Fix: If you must use LLE, use Ethyl Acetate or a mixture of Dichloromethane/Isopropanol (90:10) . Avoid non-polar solvents like Hexane.

Issue 3: Carryover

  • Cause: The amino group can stick to the injector needle.

  • Fix: Use a strong needle wash: Acetonitrile:Water:Formic Acid (40:40:20).

References

  • BenchChem. (2025).[3] Quantitative Analysis of 2-Amino-4,6-dichloropyrimidine-13C2: A Comparative Guide. Retrieved from

  • Hao, C., et al. (2021). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Journal of Chromatography A. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13021, 2-Amino-4,6-dimethyl pyrimidine. Retrieved from

  • Regmi, M., et al. (2020). Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. Royal Society of Chemistry Advances. Retrieved from

  • Gan, S.H., et al. (2016). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. Retrieved from

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.